Adriforant hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H23ClN6 |
|---|---|
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N6.ClH/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);1H/t10-;/m1./s1 |
InChI-Schlüssel |
KWDAEBKMWXDLAF-HNCPQSOCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Adriforant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant hydrochloride, a selective histamine (B1213489) H4 receptor antagonist, has been a subject of interest in the development of treatments for inflammatory conditions. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established chemical principles and analogous reactions reported in the scientific literature. The synthesis involves a multi-step sequence starting from commercially available precursors, focusing on the construction of the core pyrimidine (B1678525) scaffold and the sequential introduction of its key substituents. This document details the proposed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate a deeper understanding of the process.
Introduction
Adriforant, with the chemical name 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine, is a small molecule that has been investigated for its potential therapeutic effects. The synthesis of this compound and its hydrochloride salt requires a strategic approach to assemble its distinct structural features: a 2,4-diaminopyrimidine (B92962) core, a chiral (3R)-3-(methylamino)pyrrolidine moiety, and a cyclopropylmethylamino group. This guide outlines a logical and efficient synthetic route, providing detailed procedures that can be adapted and optimized by researchers in the field.
Proposed Synthesis Pathway of this compound
The proposed synthesis of this compound is a multi-step process that can be logically divided into three main stages:
-
Stage 1: Synthesis of the Key Intermediate, 2,4-Diamino-6-chloropyrimidine.
-
Stage 2: Sequential Nucleophilic Aromatic Substitution to construct the Adriforant core.
-
Stage 3: Deprotection and Salt Formation to yield the final active pharmaceutical ingredient.
A schematic representation of this proposed pathway is provided below.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.
Stage 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
The initial step involves the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom, which serves as a leaving group for subsequent substitution reactions.
Reaction:
2,4-Diamino-6-hydroxypyrimidine to 2,4-Diamino-6-chloropyrimidine
Procedure:
To a flask containing phosphorus oxychloride (POCl₃), 2,4-diamino-6-hydroxypyrimidine is added portion-wise with stirring. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and then neutralized with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 2,4-diamino-6-chloropyrimidine. Further purification can be achieved by recrystallization.[1]
Stage 2: Sequential Nucleophilic Aromatic Substitution
This stage involves two sequential nucleophilic aromatic substitution reactions to introduce the pyrrolidine (B122466) and cyclopropylmethylamino moieties onto the pyrimidine core.
3.2.1. First Substitution: Introduction of the Pyrrolidine Moiety
Reaction:
2,4-Diamino-6-chloropyrimidine with tert-butyl (R)-(pyrrolidin-3-yl)(methyl)carbamate
Procedure:
In a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), 2,4-diamino-6-chloropyrimidine is reacted with one equivalent of tert-butyl (R)-(pyrrolidin-3-yl)(methyl)carbamate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product, (R)-tert-butyl (1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate, is isolated by aqueous workup and extraction with an organic solvent. The crude product may be purified by column chromatography.
3.2.2. Second Substitution: Introduction of the Cyclopropylmethylamino Group
Reaction:
(R)-tert-butyl (1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate with cyclopropylmethylamine
Procedure:
The product from the previous step is dissolved in a high-boiling point solvent like 1,4-dioxane (B91453) or n-butanol. Cyclopropylmethylamine is added in excess, and the reaction mixture is heated to reflux. The progress of the reaction is monitored until the starting material is consumed. After cooling, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous workup to remove excess amine and other water-soluble impurities. The resulting crude product, (R)-tert-butyl (1-(2-amino-6-((cyclopropylmethyl)amino)pyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate, can be purified by column chromatography. The existence of this intermediate is supported by its reported CAS number (943060-82-0).[2]
Stage 3: Deprotection and Salt Formation
The final stage involves the removal of the Boc protecting group from the pyrrolidine nitrogen and the formation of the dihydrochloride salt.
3.3.1. Boc Deprotection
Reaction:
Deprotection of (R)-tert-butyl (1-(2-amino-6-((cyclopropylmethyl)amino)pyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate
Procedure:
The Boc-protected intermediate is dissolved in a suitable organic solvent such as 1,4-dioxane or methanol. A strong acid, typically hydrochloric acid (as a solution in dioxane or as gaseous HCl), is added to the solution.[3] The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS. The solvent is then removed under reduced pressure to yield the crude Adriforant free base.
3.3.2. Dihydrochloride Salt Formation
Reaction:
Adriforant (free base) to Adriforant Dihydrochloride
Procedure:
The crude Adriforant free base is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) is added dropwise with stirring until the precipitation of the dihydrochloride salt is complete. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to afford Adriforant dihydrochloride as a stable, crystalline solid.[4]
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods employed.
| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |
| 3.1 | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | POCl₃, reflux | 80-90 |
| 3.2.1 | 2,4-Diamino-6-chloropyrimidine | (R)-tert-Butyl (1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate | Boc-(R)-3-(methylamino)pyrrolidine, DIPEA, DMF, 80-120 °C | 60-75 |
| 3.2.2 | (R)-tert-Butyl (1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate | (R)-tert-Butyl (1-(2-amino-6-((cyclopropylmethyl)amino)pyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate | Cyclopropylmethylamine, Dioxane, reflux | 70-85 |
| 3.3.1 | (R)-tert-Butyl (1-(2-amino-6-((cyclopropylmethyl)amino)pyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate | Adriforant (free base) | HCl in Dioxane, room temperature | >90 |
| 3.3.2 | Adriforant (free base) | Adriforant Dihydrochloride | HCl in a suitable organic solvent | >95 |
Conclusion
This technical guide presents a detailed and plausible synthetic pathway for this compound. The described route is based on well-established chemical transformations and provides a solid foundation for researchers and drug development professionals working on the synthesis of this and related compounds. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation of this synthesis in a laboratory setting. Further optimization of each step may be necessary to achieve the desired purity and yield for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 943060-82-0|(R)-tert-Butyl (1-(2-amino-6-((cyclopropylmethyl)amino)pyrimidin-4-yl)pyrrolidin-3-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Adriforant Hydrochloride: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant (B1664385) hydrochloride (formerly PF-3893787 or ZPL-3893787) is a potent and selective small molecule antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2][3] This document provides a comprehensive overview of the in vitro mechanism of action of adriforant, detailing its interaction with the H4R and the subsequent modulation of downstream signaling pathways. Quantitative pharmacological data, detailed experimental protocols for key in vitro assays, and visual representations of the signaling cascades are presented to offer a thorough understanding of its cellular effects. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
Histamine, a key mediator in allergic and inflammatory responses, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation is implicated in a range of inflammatory processes, such as chemotaxis, cytokine release, and pruritus.[4][5] Adriforant hydrochloride has been investigated for its therapeutic potential in inflammatory conditions like atopic dermatitis due to its selective antagonism of the H4R.[5] Understanding its in vitro mechanism of action is crucial for elucidating its pharmacological profile and guiding further research.
Core Mechanism of Action: Histamine H4 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H4 receptor.[5] In vitro studies have demonstrated its high affinity and potent functional inhibition of H4R-mediated signaling. By binding to the H4R, adriforant blocks the binding of the endogenous agonist, histamine, thereby preventing the initiation of downstream intracellular signaling cascades.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized in various in vitro assay systems. The following table summarizes the key quantitative data.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 2.4 nM | Recombinant human H4R | [6] |
| Functional Antagonism (Ki) | 1.56 nM | Recombinant human H4R | [6] |
| In Vitro IC50 | Not specified | Human native isolated eosinophils (actin polymerization) |
In Vitro Experimental Evidence and Protocols
The antagonistic properties of adriforant have been demonstrated through several key in vitro experiments that assess its impact on H4R-mediated cellular responses.
Inhibition of Histamine-Induced Calcium Mobilization
Activation of the H4R, which couples to Gi/o proteins, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i) mobilized from intracellular stores.[7] Adriforant effectively blocks this histamine-induced calcium flux.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably co-expressing the human H4R and a promiscuous G-protein (e.g., Gα16) are cultured in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., puromycin). Cells are seeded into 96-well black-wall, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Compound Incubation: After dye loading, the cells are washed. This compound or vehicle control is added to the wells at various concentrations and incubated for a predetermined time (e.g., 15-30 minutes).
-
Histamine Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured, and then a solution of histamine is injected into the wells to stimulate the H4R. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured, and IC50 values for adriforant are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Attenuation of ERK Phosphorylation
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK), is a downstream target of H4R signaling.[5] Adriforant has been shown to antagonize histamine-induced ERK phosphorylation in mast cells.[5]
-
Cell Culture and Starvation: Bone marrow-derived mast cells (BMMCs) or a suitable mast cell line (e.g., HMC-1) are cultured in appropriate media. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for 30 minutes.
-
Histamine Stimulation: Histamine is added to the cell cultures to a final concentration known to induce robust ERK phosphorylation and incubated for a short period (e.g., 5-15 minutes).
-
Cell Lysis: The stimulation is terminated by placing the culture plates on ice and lysing the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are quantified using a sandwich ELISA-based method or Western blotting with specific antibodies against p-ERK and total ERK.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each condition. The inhibitory effect of adriforant is determined by comparing the p-ERK/total ERK ratio in treated versus untreated, histamine-stimulated cells.
Blockade of Actin Polymerization in Eosinophils
H4R activation on eosinophils induces cytoskeletal rearrangements, including the polymerization of actin, which is a critical step for cell migration and chemotaxis.[5] Adriforant has been demonstrated to inhibit actin polymerization in human native isolated eosinophils.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation and negative selection techniques.
-
Compound Incubation: Isolated eosinophils are resuspended in a suitable buffer and pre-incubated with this compound or vehicle control.
-
Stimulation: The cells are then stimulated with histamine or another H4R agonist.
-
Fixation, Permeabilization, and Staining: At various time points after stimulation, the cells are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with saponin), and stained with a fluorescently labeled phalloidin (B8060827) derivative (e.g., FITC-phalloidin), which specifically binds to filamentous actin (F-actin).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by flow cytometry. An increase in fluorescence intensity corresponds to an increase in F-actin content.
-
Data Analysis: The mean fluorescence intensity of the cell population is determined for each experimental condition. The inhibitory effect of adriforant is quantified by the reduction in histamine-induced F-actin polymerization.
Signaling Pathways and Visualizations
The antagonistic action of this compound on the H4R interrupts key inflammatory signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.
Histamine H4 Receptor Signaling Pathway
Caption: Adriforant blocks histamine-induced H4R activation and downstream signaling.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing adriforant's effect on calcium mobilization.
Experimental Workflow for ERK Phosphorylation Assay
Caption: Workflow for measuring adriforant's impact on ERK phosphorylation.
Conclusion
This compound is a potent and selective antagonist of the histamine H4 receptor, as demonstrated by its high binding affinity and functional inhibition in a variety of in vitro assays. It effectively blocks key H4R-mediated downstream signaling events, including intracellular calcium mobilization, ERK phosphorylation, and actin polymerization in relevant immune cells. The data and protocols presented in this guide provide a comprehensive technical overview of its in vitro mechanism of action, supporting its role as a valuable tool for investigating H4R biology and as a potential therapeutic agent for inflammatory disorders.
References
- 1. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. scispace.com [scispace.com]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adriforant Hydrochloride: A Technical Guide to its Histamine H4 Receptor Binding Affinity and Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant hydrochloride (formerly known as PF-3893787 or ZPL-3893787) is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides an in-depth overview of the binding affinity of this compound to the H4R, its selectivity profile across other histamine receptor subtypes, and the experimental methodologies used for its characterization. Detailed protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in the field of histamine H4 receptor modulation.
Introduction
The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family. Primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, the H4R plays a crucial role in mediating immune and inflammatory processes.[1] Its activation is associated with cellular functions such as chemotaxis, cytokine release, and the modulation of immune cell activation. Consequently, the H4R has emerged as a promising therapeutic target for a range of inflammatory and allergic conditions, including atopic dermatitis, asthma, and pruritus.
This compound has been investigated as a selective antagonist for the H4R. Understanding its binding characteristics and functional effects is paramount for its development as a potential therapeutic agent. This document synthesizes available data on its receptor binding affinity, selectivity, and the downstream cellular consequences of its interaction with the H4R.
This compound Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the histamine H4 receptor. The primary measure of this binding affinity is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the endogenous ligand.
Quantitative Binding Data
The following table summarizes the reported binding affinities of this compound for the human histamine H4 receptor.
| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| Histamine H4 | This compound | Radioligand Binding | Ki | 2.4 | [2] |
| Histamine H4 | This compound | Functional Assay | Ki | 1.56 | [2] |
Note: Further research is needed to provide specific Ki or IC50 values for this compound at the H1, H2, and H3 receptor subtypes to create a comprehensive selectivity profile.
Experimental Protocols
The characterization of this compound's interaction with the H4R involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (unlabeled this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of this compound for the histamine H4 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H4 receptor.
-
[³H]-Histamine (Radioligand).
-
This compound (Test Compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.5).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH4R cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]-histamine.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add a high concentration of a non-radiolabeled H4R ligand (e.g., unlabeled histamine) in addition to the radioligand and membranes.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
The Discovery and Development of PF-3893787: A Histamine H4 Receptor Antagonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-3893787, also known as ZPL-3893787 and adriforant, is a potent and selective small molecule antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2] This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of PF-3893787. It details the medicinal chemistry efforts that led to its identification, its mechanism of action through the H4R signaling pathway, and its pharmacological profile established in preclinical and clinical studies for the treatment of inflammatory conditions, primarily atopic dermatitis.
Introduction: Targeting the Histamine H4 Receptor
The histamine H4 receptor is the fourth and most recently identified histamine receptor subtype and is primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells. This expression pattern implicates the H4R as a key player in the modulation of immune and inflammatory responses. Activation of the H4R by histamine is known to induce a range of pro-inflammatory effects, such as the chemotaxis of mast cells and eosinophils, and the release of inflammatory cytokines and chemokines. Consequently, antagonism of the H4R presents a promising therapeutic strategy for the treatment of various inflammatory and allergic disorders, including atopic dermatitis, allergic rhinitis, and asthma.
Drug Discovery and Medicinal Chemistry
The development of PF-3893787 originated from a drug discovery program aimed at identifying novel H4R antagonists. The initial efforts focused on a series of benzimidazole-based compounds.[1][3][4] However, subsequent optimization work led to the discovery of a more promising series of pyrimidine-based antagonists, which ultimately yielded PF-3893787 as the clinical development candidate.[1][3][4]
The optimization process from the initial benzimidazole (B57391) hits to the pyrimidine-based PF-3893787 focused on improving potency, selectivity, and pharmacokinetic properties. This involved systematic modifications of the pyrimidine (B1678525) scaffold and its substituents to enhance binding affinity for the H4R while minimizing off-target activities at other histamine receptors and a broader panel of receptors and ion channels. This strategic medicinal chemistry approach resulted in a compound with a favorable preclinical profile suitable for clinical investigation.
Mechanism of Action and Signaling Pathway
PF-3893787 exerts its pharmacological effects by acting as a competitive antagonist at the histamine H4 receptor. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Histamine H4 Receptor Signaling Cascade
Activation of the H4R by its endogenous ligand, histamine, initiates a downstream signaling cascade with the following key events:
-
G-protein Activation: Histamine binding to the H4R induces a conformational change, leading to the activation of the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Calcium Mobilization: The βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
-
MAPK Pathway Activation: H4R activation also leads to the phosphorylation and activation of several members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), p38, and Akt.
This signaling cascade culminates in various cellular responses, including chemotaxis, cytokine and chemokine release, and modulation of immune cell function.
Antagonism by PF-3893787
PF-3893787 competitively binds to the H4R, preventing histamine from binding and activating the receptor. By blocking this initial step, PF-3893787 effectively inhibits the entire downstream signaling cascade, thereby mitigating the pro-inflammatory effects of histamine mediated through the H4R.
Preclinical Pharmacology
PF-3893787 has undergone extensive preclinical evaluation to characterize its pharmacological properties, including its binding affinity, functional activity, selectivity, and in vivo efficacy.
In Vitro Pharmacology
Binding Affinity and Selectivity: Receptor binding assays were conducted to determine the affinity of PF-3893787 for the human histamine H4 receptor and to assess its selectivity against other histamine receptor subtypes.
| Receptor | Binding Affinity (Ki, nM) |
| Human H4R | [Data not publicly available] |
| Human H1R | >100-fold selectivity vs H4R[5] |
| Human H2R | >100-fold selectivity vs H4R[5] |
| Human H3R | >100-fold selectivity vs H4R[5] |
Functional Antagonism: The antagonist activity of PF-3893787 was evaluated in various functional assays that measure the downstream consequences of H4R activation.
| Assay | Cell Type | Endpoint | IC50 (nM) |
| Calcium Mobilization | Recombinant cell lines | Inhibition of histamine-induced Ca2+ flux | [Data not publicly available] |
| Chemotaxis Assay | Primary human eosinophils | Inhibition of histamine-induced chemotaxis | [Data not publicly available] |
| Cytokine Release | Immune cells | Inhibition of cytokine/chemokine release | [Data not publicly available] |
Pharmacokinetics
Pharmacokinetic studies were conducted in several animal species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PF-3893787.
| Species | Route | Cmax | Tmax | t1/2 | Bioavailability (%) |
| Rat | Oral | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | Favorable[2] |
| Dog | Oral | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | Favorable[2] |
Preclinical data indicated that PF-3893787 has pharmacokinetic properties suitable for once-daily oral dosing.[5]
In Vivo Efficacy in Animal Models
The in vivo efficacy of PF-3893787 was assessed in animal models of inflammatory diseases, particularly those relevant to atopic dermatitis.
Experimental Protocol: Ovalbumin-Induced Atopic Dermatitis Model
A common model to evaluate potential treatments for atopic dermatitis involves sensitization and challenge with ovalbumin (OVA) in mice.
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum.
-
Challenge: After a sensitization period, the dorsal skin of the mice is challenged by repeated topical application of OVA to induce an inflammatory skin reaction.
-
Treatment: PF-3893787 or vehicle is administered orally to the mice during the challenge phase.
-
Endpoints: Efficacy is assessed by measuring various parameters, including:
-
Clinical skin severity scores (e.g., erythema, edema, excoriation).
-
Histological analysis of skin biopsies to evaluate inflammatory cell infiltration and epidermal thickening.
-
Measurement of inflammatory mediators (e.g., cytokines, IgE) in skin and serum.
-
Clinical Development
PF-3893787 advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans, with a primary focus on patients with atopic dermatitis.
Phase I Clinical Trials
Phase I studies in healthy volunteers were conducted to assess the safety and pharmacokinetic profile of single and multiple ascending doses of PF-3893787. The compound was found to be well-tolerated.
Phase IIa Clinical Trial in Atopic Dermatitis
A randomized, double-blind, placebo-controlled, parallel-group Phase IIa study was conducted to evaluate the efficacy and safety of a 30 mg once-daily oral dose of PF-3893787 (then named ZPL-3893787) in adults with moderate-to-severe atopic dermatitis.[3][6]
Study Design:
-
Participants: Adults with a history of atopic dermatitis for at least 12 months, an Eczema Area and Severity Index (EASI) score between 12 and 48, an Investigator's Global Assessment (IGA) score of 3 or greater, and a pruritus score of 5 or greater.[3][6]
-
Intervention: Patients were randomized (2:1) to receive either 30 mg of ZPL-3893787 or a placebo orally once daily for 8 weeks.[3][6]
-
Primary Efficacy Endpoints:
Clinical Efficacy Results:
| Efficacy Parameter | ZPL-3893787 (n=65) | Placebo (n=33) | P-value |
| EASI Score | |||
| Mean % reduction from baseline | 50%[3][6] | 27%[3][6] | 0.01 (1-sided)[3][6] |
| IGA Score | |||
| % of patients with score 0 or 1 | 18.5%[3][6] | 9.1%[3][6] | - |
| SCORAD Score | |||
| Mean % reduction from baseline | 41%[3][6] | 26%[3][6] | 0.004[3][6] |
| Pruritus Score (0-10 scale) | |||
| Mean reduction from baseline | 3.0 points[3][6] | Similar to placebo | 0.249 (non-significant)[3][6] |
Safety and Tolerability: ZPL-3893787 was well-tolerated in this study.[3][6]
Conclusion
PF-3893787 is a potent and selective histamine H4 receptor antagonist that has demonstrated a promising preclinical profile and clinical efficacy in improving the signs of inflammation in patients with moderate-to-severe atopic dermatitis. The drug discovery program successfully identified a pyrimidine-based compound with favorable drug-like properties. By blocking the H4R signaling pathway, PF-3893787 effectively inhibits key inflammatory processes mediated by histamine. While the Phase IIa study showed significant improvements in inflammatory skin lesions, a statistically significant effect on pruritus was not observed at the dose tested. Further investigation is warranted to fully elucidate the therapeutic potential of PF-3893787 in atopic dermatitis and other inflammatory conditions.
References
- 1. Animal models of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adiforant Hydrochloride: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adiforant hydrochloride, also known as PF-3893787, is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R). This technical guide provides a comprehensive overview of its chemical properties, solubility characteristics, and the experimental protocols used for its characterization. This information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical Properties
Adiforant hydrochloride is a small molecule with the following key chemical identifiers and properties:
| Property | Value |
| IUPAC Name | 2-((2R,5S)-2,5-dimethylpiperazin-1-yl)-N-(1-(5-cyanopyridin-2-yl)ethyl)acetamide hydrochloride |
| Molecular Formula | C₁₇H₂₆ClN₅O |
| Molecular Weight | 351.87 g/mol |
| CAS Number | 943057-13-4 |
| Appearance | White to off-white solid |
Structural and Spectroscopic Data:
Detailed analytical methods are crucial for the confirmation of the identity and purity of Adiforant hydrochloride.
Experimental Protocols: Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity assessment.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid, can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can be used.
-
Spectra: The spectra should be consistent with the assigned structure of Adiforant hydrochloride, showing characteristic peaks for the aromatic, aliphatic, and amide protons and carbons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the molecular formula.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Expected Ion: The expected [M+H]⁺ ion for the free base would be observed at m/z corresponding to C₁₇H₂₅N₅O.
Solubility Profile
The solubility of Adiforant hydrochloride is a critical parameter for its formulation and in vitro/in vivo testing.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Sparingly soluble |
Experimental Protocol: Solubility Determination
The equilibrium solubility of Adiforant hydrochloride can be determined by adding an excess of the compound to a known volume of the solvent. The suspension is then agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). After filtration to remove undissolved solid, the concentration of Adiforant hydrochloride in the supernatant is quantified using a validated analytical method, such as HPLC-UV.
Mechanism of Action and Signaling Pathway
Adiforant hydrochloride is a competitive antagonist of the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.
Histamine H4 Receptor Signaling Pathway
Antagonism of the H4 receptor by Adiforant hydrochloride blocks the downstream signaling cascade initiated by histamine. This pathway involves:
-
Gαi/o Inhibition of Adenylyl Cyclase: Histamine binding to the H4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: H4 receptor activation can also lead to the mobilization of intracellular calcium (Ca²⁺) stores.
-
β-Arrestin Recruitment and MAPK Activation: Like many GPCRs, the H4 receptor can also signal through β-arrestin pathways, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade.
Adiforant hydrochloride, by blocking histamine binding, prevents these downstream effects.
Caption: Histamine H4 Receptor Signaling Pathway and the antagonistic action of Adiforant HCl.
Experimental Protocols: Functional Assays
Receptor Binding Assay: To determine the binding affinity (Ki) of Adiforant hydrochloride for the H4 receptor, a competitive radioligand binding assay is performed.
-
Cell Membranes: Membranes from cells stably expressing the human H4 receptor are used.
-
Radioligand: A known H4 receptor radioligand, such as [³H]-histamine, is used.
-
Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of Adiforant hydrochloride.
-
Detection: The amount of bound radioligand is measured by scintillation counting.
-
Analysis: The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Assay: To confirm the antagonistic activity on Gαi/o signaling, a cAMP assay is conducted.
-
Cell Line: A cell line expressing the H4 receptor (e.g., HEK293 or CHO cells) is used.
-
Procedure: Cells are pre-incubated with various concentrations of Adiforant hydrochloride before being stimulated with a known H4 receptor agonist (e.g., histamine). Adenylyl cyclase is typically stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP.
-
Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Analysis: The ability of Adiforant hydrochloride to inhibit the histamine-mediated decrease in forskolin-stimulated cAMP levels is quantified to determine its functional potency (IC₅₀).
Caption: Workflow for a cell-based cAMP functional assay.
Calcium Mobilization Assay: To assess the effect of Adiforant hydrochloride on H4 receptor-mediated calcium signaling, a calcium flux assay is performed.
-
Cell Line: A suitable cell line expressing the H4 receptor and capable of calcium signaling upon receptor activation (may require co-expression of a promiscuous G-protein like Gα16).
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After a baseline fluorescence reading, cells are treated with Adiforant hydrochloride followed by stimulation with an H4 receptor agonist.
-
Detection: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader with kinetic reading capabilities.
-
Analysis: The inhibition of the agonist-induced calcium flux by Adiforant hydrochloride is used to determine its antagonistic potency.
Conclusion
This technical guide has summarized the key chemical properties, solubility, and mechanism of action of Adiforant hydrochloride. The provided experimental protocols offer a foundation for researchers to design and execute their own studies with this compound. As a potent and selective H4 receptor antagonist, Adiforant hydrochloride continues to be a valuable tool for investigating the role of the H4 receptor in various physiological and pathological processes.
Target Validation for Histamine H4 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histamine (B1213489) H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a spectrum of inflammatory and immune-mediated disorders. Primarily expressed on hematopoietic cells, the H4R plays a pivotal role in modulating immune responses, including the chemotaxis of mast cells and eosinophils. Consequently, the development of selective H4R antagonists has garnered significant interest within the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the core methodologies and data considerations essential for the successful target validation of novel H4R antagonists. It details the intricate signaling pathways of the H4R, presents quantitative data for key antagonists, and offers detailed experimental protocols for crucial in vitro and in vivo assays. This guide is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the discovery and validation of next-generation H4R-targeted therapeutics.
Introduction: The Histamine H4 Receptor as a Therapeutic Target
Histamine, a well-known biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. While the roles of H1R in allergic reactions, H2R in gastric acid secretion, and H3R in neurotransmission are well-established, the H4R has more recently been identified as a key regulator of the immune system.[1] Its high expression in bone marrow and on various immune cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, positions it as a critical mediator in inflammatory cascades.[1][2]
Activation of the H4R is implicated in the pathogenesis of numerous inflammatory and autoimmune conditions, such as atopic dermatitis, allergic rhinitis, asthma, and rheumatoid arthritis.[3][4] A hallmark of H4R activation is the induction of chemotaxis, the directed migration of immune cells to sites of inflammation.[5] This has led to the hypothesis that antagonizing the H4R could offer a novel therapeutic strategy to dampen inflammatory responses and alleviate the symptoms of these debilitating diseases. Several selective H4R antagonists have been developed and have shown promise in preclinical and clinical studies, validating the H4R as a viable drug target.[6][7]
Histamine H4 Receptor Signaling Pathways
The histamine H4 receptor primarily couples to the Gαi/o family of heterotrimeric G proteins.[8] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. Both the Gαi/o and Gβγ subunits initiate downstream signaling cascades that ultimately mediate the cellular responses to histamine.
The primary signaling pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can influence the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules.
Furthermore, the Gβγ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in mast cell and eosinophil chemotaxis.[9]
In addition to G protein-dependent signaling, the H4R can also signal through β-arrestin pathways.[10] β-arrestin recruitment to the activated receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating gene expression and cellular proliferation.[11]
Caption: Simplified signaling pathway of the histamine H4 receptor.
Quantitative Data for Key H4R Antagonists
The development of potent and selective H4R antagonists has been instrumental in validating the therapeutic potential of targeting this receptor. The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of several well-characterized H4R antagonists. This data is crucial for comparing the pharmacological profiles of different compounds and for guiding lead optimization efforts.
| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| JNJ7777120 | Human | Radioligand Binding | 4.5 | - | [3][12][13] |
| Human | Eosinophil Chemotaxis | - | 86 | [14] | |
| Mouse | Mast Cell Chemotaxis | - | 8 | [15] | |
| JNJ39758979 | Human | Radioligand Binding | 12.5 | - | [10][15][16][17] |
| Mouse | Radioligand Binding | 5.3 | - | [16] | |
| Mouse | Mast Cell Chemotaxis | - | 8 | [15] | |
| Toreforant | Human | Radioligand Binding | 8.4 | - | [4][5][18] |
| Human | Eosinophil Shape Change | - | 296-780 | [5] | |
| VUF-6002 | Human | Radioligand Binding | 26 | - | [2][19][20] |
| Human | Eosinophil Chemotaxis | - | 530 | [19][20] | |
| Human | Mast Cell Chemotaxis | - | 138 | [19][20] | |
| A-943931 | Human | Radioligand Binding | 5 | - | [21] |
| Mouse | Radioligand Binding | 6 | - | [21] | |
| Mouse | Mast Cell Shape Change | - | 380 | [21] |
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of successful target validation. This section provides detailed methodologies for key in vitro and in vivo assays commonly employed in the characterization of H4R antagonists.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Histamine.
-
Test compound (H4R antagonist).
-
Non-specific binding control: High concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ7777120).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
Test compound at various concentrations.
-
[³H]-Histamine at a final concentration close to its Kd value.
-
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.
Materials:
-
HEK293 cells stably co-expressing the human H4 receptor and a promiscuous G protein (e.g., Gα16) to couple to the calcium signaling pathway.[22]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
H4R agonist (e.g., histamine or 4-methylhistamine).
-
Test compound (H4R antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the HEK293/H4R/Gα16 cells in the 96-well plates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
During the incubation, prepare the antagonist and agonist plates.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Add the test compound (antagonist) at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Initiate the kinetic read and add a fixed concentration of the H4R agonist (typically the EC80 concentration) to all wells.
-
Monitor the change in fluorescence intensity over time.
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium flux.
-
Calculate the IC50 value of the antagonist by plotting the percent inhibition against the antagonist concentration.
Objective: To evaluate the ability of an H4R antagonist to block histamine-induced migration of mast cells or eosinophils.
Materials:
-
Isolated human eosinophils or cultured mast cells (e.g., bone marrow-derived mast cells).
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 3-5 µm pore size polycarbonate membranes).
-
Chemoattractant: Histamine.
-
Test compound (H4R antagonist).
-
Assay medium: RPMI-1640 with 0.5% BSA.
-
Cell staining reagents (e.g., Diff-Quik) and microscope.
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add assay medium containing histamine to the lower chamber.
-
In the upper chamber (the insert), add the cell suspension (e.g., 1 x 10^6 cells/mL) in assay medium.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound before adding them to the upper chamber. The antagonist can also be added to both the upper and lower chambers.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-3 hours.
-
After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percent inhibition of chemotaxis by the test compound compared to the histamine-only control.
-
Determine the IC50 value of the antagonist by plotting the percent inhibition against the antagonist concentration.
In Vivo Models
Objective: To assess the anti-inflammatory efficacy of an H4R antagonist in a model of allergic skin inflammation.
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant.
-
Test compound (H4R antagonist) and vehicle.
-
Calipers for measuring ear thickness.
-
Reagents for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining).
-
ELISA kits for measuring serum IgE and cytokines.
Procedure:
-
Sensitization: On days 0 and 7, sensitize the mice by intraperitoneal injection of OVA emulsified in Alum.
-
Challenge: Starting on day 14, challenge the mice by applying a solution of OVA to the dorsal surface of one ear every other day for two weeks. The contralateral ear can be treated with vehicle as a control.
-
Treatment: Administer the H4R antagonist (e.g., orally or intraperitoneally) daily, starting either before the first challenge or after the establishment of inflammation. A vehicle control group should be included.
-
Assessment of Inflammation:
-
Measure ear thickness using calipers before each challenge and at the end of the study.
-
At the end of the experiment, collect ear tissue for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration (eosinophils, mast cells).
-
Collect blood samples to measure total and OVA-specific serum IgE levels by ELISA.
-
Homogenize ear tissue to measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by ELISA or quantitative PCR.
-
-
Data Analysis: Compare the ear swelling, histological scores, and biomarker levels between the antagonist-treated group, the vehicle-treated group, and a naive control group.
Objective: To evaluate the anti-pruritic effect of an H4R antagonist.
Materials:
-
C57BL/6 or other suitable mouse strains (male, 8-10 weeks old).
-
Histamine.
-
Test compound (H4R antagonist) and vehicle.
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes for several days before the experiment.
-
Treatment: Administer the H4R antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the histamine challenge.
-
Induction of Pruritus: Inject a solution of histamine intradermally into the nape of the neck or the cheek.
-
Behavioral Observation: Immediately after the injection, place the mouse in the observation chamber and record its behavior for 30-60 minutes.
-
Quantification of Scratching: A trained observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
Data Analysis: Compare the total number of scratches between the antagonist-treated group and the vehicle-treated group.
Target Validation Workflow
The validation of a novel H4R antagonist involves a multi-step process that progresses from initial in vitro screening to in vivo efficacy studies. The following workflow provides a logical sequence of experiments to build a comprehensive data package for a candidate compound.
References
- 1. Subcutaneous Injection and Brush Application of Ovalbumin–Aluminum Salt Solution Induces Dermatitis-like Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scratching Responses to Epidermal Injury in C57BL/6, DBA/2, BALB/c, and CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. histamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Target validation of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brainvta.tech [brainvta.tech]
Methodological & Application
Application Notes and Protocols: Adriforant Hydrochloride in a Murine Model of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus (itching), eczematous lesions, and a Th2-dominant immune response. The histamine (B1213489) H4 receptor (H4R) has emerged as a promising therapeutic target due to its role in mediating inflammatory and pruritic pathways. Adriforant (B1664385) hydrochloride (formerly known as ZPL-389 or PF-3893787) is a potent and selective H4R antagonist that has demonstrated efficacy in preclinical mouse models of atopic dermatitis, although it did not meet its primary endpoints in subsequent human clinical trials.[1][2][3] These application notes provide a detailed overview of the use of adriforant hydrochloride in the MC903 (calcipotriol)-induced mouse model of atopic dermatitis, a widely used model that recapitulates key features of human AD.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory and anti-pruritic effects by blocking the histamine H4 receptor. This receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, as well as on sensory neurons.[1][4] Upon binding histamine, the H4R activates downstream signaling pathways that promote the release of pro-inflammatory cytokines and chemokines, and directly contribute to the sensation of itch. By antagonizing this receptor, this compound inhibits these downstream effects.[1][2]
Experimental Protocols
The following protocols describe the induction of atopic dermatitis using MC903 and a representative treatment regimen with this compound.
MC903-Induced Atopic Dermatitis Mouse Model
This model is established by the topical application of MC903, a vitamin D3 analog, which induces a Th2-dominant inflammatory response, epidermal thickening, and pruritus, closely mimicking human AD.[4][6]
Materials:
-
BALB/c mice (female, 6-8 weeks old)[3]
-
MC903 (Calcipotriol) solution (e.g., 40 µM in ethanol)[7]
-
Ethanol (B145695) (vehicle control)
-
Micropipettes
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
Sensitization and Challenge:
-
On Day 0, anesthetize the mice and apply 20 µL of MC903 solution (10 µL to the dorsal and 10 µL to the ventral side) to the left ear. Apply 20 µL of ethanol to the right ear as a vehicle control.[7]
-
Repeat the application daily or every other day for a period of 12 to 28 days, depending on the desired severity and duration of the study.[4][7][8]
-
-
Monitoring and Measurements:
-
Ear Thickness: Measure the thickness of both ears daily or every other day using digital calipers before MC903 application. The change in ear thickness is an indicator of inflammation.[4]
-
Clinical Score: Visually assess the ears for erythema (redness), scaling, and erosion, and assign a clinical score (e.g., 0-3 for each parameter).
-
Scratching Behavior: Place mice in individual cages and record the number of scratching bouts directed at the head and neck region for a defined period (e.g., 30-60 minutes). This can be done through direct observation or using automated monitoring systems.[4][9]
-
Terminal Procedures (at study endpoint):
-
Collect blood for serum IgE analysis.
-
Euthanize mice and collect ear tissue for histological analysis (H&E staining for cell infiltration and epidermal thickness) and for measuring cytokine and chemokine levels (e.g., via qPCR or ELISA).[4]
-
Collect draining lymph nodes to analyze immune cell populations by flow cytometry.
-
-
Administration of this compound
The following is a representative protocol for the administration of this compound. The optimal dose and frequency may need to be determined empirically.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administration:
-
Starting from a predetermined day of the MC903 protocol (e.g., day 7, once inflammation is established), administer this compound or vehicle to the respective groups of mice via oral gavage.
-
A typical dose for a small molecule antagonist in a mouse model might range from 10 to 50 mg/kg, administered once or twice daily. The exact dose should be based on available pharmacokinetic and pharmacodynamic data.
-
Continue daily administration until the end of the study.
-
-
Data Collection: Perform all monitoring and measurements as described in the MC903 protocol to assess the efficacy of this compound in reducing inflammation and pruritus.
Data Presentation
The following tables present representative quantitative data from a typical MC903-induced atopic dermatitis model and illustrate how data for an this compound-treated group would be presented.
Table 1: Effect of this compound on Ear Thickness
| Treatment Group | Day 0 (mm) | Day 7 (mm) | Day 14 (mm) |
| Vehicle | 0.20 ± 0.01 | 0.35 ± 0.03 | 0.45 ± 0.04 |
| MC903 + Vehicle | 0.21 ± 0.01 | 0.55 ± 0.05 | 0.70 ± 0.06 |
| MC903 + Adriforant HCl | 0.20 ± 0.02 | 0.54 ± 0.04 | Data to be collected |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Scratching Behavior and Serum IgE
| Treatment Group | Scratching Bouts (per 30 min) | Serum IgE (ng/mL) |
| Vehicle | 15 ± 3 | 50 ± 10 |
| MC903 + Vehicle | 150 ± 20 | 400 ± 50 |
| MC903 + Adriforant HCl | Data to be collected | Data to be collected |
| Data are presented as mean ± SEM. Scratching behavior measured on Day 14. |
Table 3: Effect of this compound on Inflammatory Markers in Ear Tissue
| Treatment Group | Epidermal Thickness (µm) | Mast Cell Infiltration (cells/mm²) | TSLP mRNA (fold change) | IL-4 mRNA (fold change) |
| Vehicle | 20 ± 2 | 10 ± 2 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| MC903 + Vehicle | 80 ± 10 | 50 ± 8 | 15 ± 3 | 10 ± 2 |
| MC903 + Adriforant HCl | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| Data are presented as mean ± SEM. Tissue collected on Day 15. |
Conclusion
The MC903-induced atopic dermatitis mouse model is a robust and relevant system for evaluating the preclinical efficacy of therapeutic candidates like this compound. While adriforant showed promise in these preclinical models by reducing key features of AD such as inflammation and pruritus, it is important to note that these findings did not translate to clinical efficacy in human trials.[2] This highlights the complexity of atopic dermatitis and the challenges in translating preclinical findings to clinical success. Nevertheless, these protocols provide a framework for the in vivo evaluation of H4R antagonists and other novel therapeutics for atopic dermatitis.
References
- 1. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Comparative study of mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental atopic dermatitis depends on IL-33R signaling via MyD88 in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A murine model of atopic dermatitis can be generated by painting the dorsal skin with hapten twice 14 days apart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Adriforant Hydrochloride in ERK Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2] The H4 receptor, primarily expressed on hematopoietic cells such as mast cells, eosinophils, and T cells, plays a crucial role in inflammatory responses.[1] Activation of the H4R by histamine initiates a signaling cascade that leads to the phosphorylation and activation of Extracellular Signal-regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] The MAPK/ERK pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and survival.[4] Consequently, the phosphorylation of ERK serves as a valuable biomarker for assessing the activity of the H4R and the efficacy of its antagonists.
These application notes provide a comprehensive guide for utilizing this compound in ERK phosphorylation assays. This document outlines the underlying signaling pathway, offers detailed experimental protocols, and presents illustrative data on the inhibitory effects of Adriforant.
Signaling Pathway: From H4 Receptor to ERK Phosphorylation
The activation of the H4 receptor by histamine leads to the phosphorylation of ERK through a G-protein coupled signaling cascade. The key steps are as follows:
-
Histamine Binding and G-protein Activation: Histamine binds to the H4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein.
-
Downstream Effectors: The activated Gi/o protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G-protein can activate other downstream effectors, including Phospholipase C (PLC).
-
MAPK Cascade Activation: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC). Activated PKC then initiates the MAPK cascade by phosphorylating and activating Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).
-
ERK Phosphorylation: Finally, activated MEK dually phosphorylates ERK (also known as p42/p44 MAPK) on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation.
-
Inhibition by Adriforant: this compound, as a competitive antagonist, binds to the H4 receptor and prevents histamine from binding and initiating this signaling cascade, thereby inhibiting downstream ERK phosphorylation.[1][3]
Data Presentation
The inhibitory effect of this compound on histamine-induced ERK phosphorylation can be quantified to determine its potency (e.g., IC50 value). The following table provides an illustrative example of data that could be generated from a dose-response experiment.
| Adriforant HCl Concentration (nM) | % Inhibition of Histamine-Induced p-ERK |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| Illustrative IC50 (nM) | ~10 |
Experimental Protocols
Protocol 1: Culture of Murine Bone Marrow-Derived Mast Cells (BMMCs)
This protocol describes the generation of BMMCs from mouse bone marrow progenitor cells, a primary cell type expressing the H4 receptor.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF)
-
Femurs and tibias from C57BL/6 mice
-
70% Ethanol
-
Sterile PBS
-
Syringes and needles (25G)
-
Cell strainer (70 µm)
-
Centrifuge
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize mice and dissect femurs and tibias.
-
Sterilize the bones by wiping with 70% ethanol.
-
In a sterile biosafety cabinet, cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25G needle and syringe.
-
Pass the bone marrow cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and culture in a T75 flask at a density of 1 x 10^6 cells/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Change the medium every 3-4 days by centrifuging the cells and resuspending them in fresh medium.
-
After 4-6 weeks, the culture should be enriched with mature BMMCs, identifiable by their morphology and expression of mast cell markers (e.g., c-Kit and FcεRI).
Protocol 2: ERK Phosphorylation Assay using Western Blotting
This protocol details the steps to assess the inhibitory effect of this compound on histamine-induced ERK phosphorylation in BMMCs.
Materials:
-
Mature BMMCs (from Protocol 1)
-
Serum-free RPMI-1640 medium
-
Histamine dihydrochloride (B599025) solution
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Starvation: Seed mature BMMCs in a 6-well plate at a density of 1-2 x 10^6 cells/well. Starve the cells in serum-free RPMI-1640 medium for 4-6 hours to reduce basal ERK phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO or PBS).
-
Histamine Stimulation: Stimulate the cells with histamine (e.g., 1 µM) for 10-15 minutes. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Determine the percentage inhibition of histamine-induced ERK phosphorylation for each concentration of this compound.
-
Conclusion
This compound is a valuable tool for investigating the role of the histamine H4 receptor in cellular signaling and inflammatory processes. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute experiments to study the effects of Adriforant on ERK phosphorylation. By utilizing these methods, scientists can further elucidate the mechanism of action of H4R antagonists and their potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Functional Characterization of Adriforant Hydrochloride using a Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (also known as PF-3893787 or ZPL-3893797) is a potent and selective competitive antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2][3][4] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, such as mast cells, and is involved in inflammatory responses and itch.[5][6] While canonically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, H4R activation also triggers a significant intracellular calcium mobilization.[5][7][8] This calcium release is mediated by the Gβγ subunit, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and the subsequent release of calcium from the endoplasmic reticulum.[5][7]
Calcium flux assays are a widely used method in drug discovery to screen for and characterize compounds that modulate GPCR activity.[9][10][11] By using a calcium-sensitive fluorescent dye, these assays allow for the real-time measurement of changes in intracellular calcium concentration following receptor stimulation.[12][13] This application note provides a detailed protocol for characterizing the antagonist activity of this compound at the H4 receptor using a cell-based calcium flux assay.
H4 Receptor Signaling Pathway to Calcium Mobilization
Activation of the H4 receptor by its endogenous agonist, histamine, initiates a signaling cascade that results in the release of intracellular calcium stores.[5][7] The process begins with histamine binding, which causes a conformational change in the receptor, activating the associated heterotrimeric Gi/o protein. The G-protein dissociates into its Gαi/o and Gβγ subunits. The Gβγ subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding event opens the channels, allowing for the rapid efflux of stored Ca2+ from the ER into the cytosol, resulting in a measurable increase in the intracellular calcium concentration.[5][7]
References
- 1. Adriforant | PF-3893787 | ZPL-3893797 | H4 antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adriforant - Novartis - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. agilent.com [agilent.com]
Adriforant Hydrochloride: Application Notes and Protocols for In Vitro Mast Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant (B1664385) hydrochloride (also known as ZPL-3893787 and PF-03893787) is a potent and selective competitive antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2][3] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, and plays a significant role in inflammatory and immune responses.[3][4] Histamine, acting through the H4R, can induce a variety of responses in mast cells, including intracellular calcium mobilization, chemotaxis, cytokine and chemokine release, and modulation of signaling pathways such as the ERK and SAPK/JNK pathways.[1][4][5][6] Consequently, adriforant hydrochloride presents as a valuable tool for investigating the role of the H4 receptor in mast cell biology and as a potential therapeutic agent for inflammatory and allergic conditions.
These application notes provide a summary of the effects of H4R activation on mast cells and detailed protocols for utilizing this compound in in vitro mast cell-based assays. The protocols are based on established methodologies for studying H4R antagonists and are intended to serve as a starting point for experimental design.
Data Presentation
While specific quantitative data for this compound in public literature is limited, the following tables summarize the known effects of H4R activation on mast cells and the inhibitory profile of a well-characterized selective H4R antagonist, JNJ7777120, which can be used as a reference for expected outcomes with adriforant.
Table 1: Effects of H4 Receptor Activation on Human Mast Cells
| Parameter Measured | Stimulant | Mast Cell Type | Observed Effect | Reference |
| Intracellular Ca2+ Mobilization | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1, LAD-2, Cord blood-derived | Increased | [4] |
| Degranulation (β-hexosaminidase release) | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | Increased | [4][5] |
| Cytokine Release (IL-1β) | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | 124.22 pg/ml | [5] |
| Cytokine Release (IL-6) | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | 122.50 pg/ml | [5] |
| Cytokine/Chemokine Release | Histamine, 4-Methylhistamine | Human Mast Cells | Increased IL-4, IL-5, IL-13, MCP-1, IL-8 | [3] |
| ERK Phosphorylation | Histamine, 4-Methylhistamine | Human Mast Cells | Increased | [3] |
| Akt Phosphorylation | Histamine, 4-Methylhistamine | Human Mast Cells | Increased | [3] |
| SAPK/JNK Phosphorylation | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | Increased | [5] |
Table 2: Inhibitory Effects of a Selective H4R Antagonist (JNJ7777120) on Human Mast Cells
| Parameter Inhibited | Stimulant | Mast Cell Type | JNJ7777120 Concentration | Observed Inhibition | Reference |
| Intracellular Ca2+ Mobilization | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1, Cord blood-derived | 10 µM | Inhibition of Ca2+ release | [4] |
| Degranulation | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | 10 µM | Inhibition of degranulation | [5] |
| IL-1β Release | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | 10 µM | Inhibition of IL-1β release | [5] |
| IL-6 Release | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | 10 µM | Inhibition of IL-6 release | [5] |
| SAPK/JNK Phosphorylation | Histamine (10 µM), 4-Methylhistamine (10 µM) | HMC-1 | 10 µM | Decreased phosphorylation | [5] |
| ERK1/2 Phosphorylation | Histamine, 4-Methylhistamine | HMC-1, CBMCs | Not specified | Decreased phosphorylation | [6] |
| Akt Phosphorylation | Histamine, 4-Methylhistamine | HMC-1, CBMCs | Not specified | Decreased phosphorylation | [6] |
Experimental Protocols
The following are representative protocols for studying the effects of this compound on mast cell function. It is recommended to perform dose-response experiments to determine the optimal concentrations for your specific cell type and experimental conditions.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is designed to assess the inhibitory effect of this compound on histamine-induced mast cell degranulation.
Materials:
-
Human Mast Cell Line (e.g., HMC-1, LAD-2)
-
Cell Culture Medium (e.g., IMDM or StemPro-34 with appropriate supplements)
-
This compound
-
Histamine
-
Tyrode's Buffer or HEPES buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture: Culture mast cells according to standard protocols.
-
Cell Seeding: Seed mast cells (e.g., 5 x 10^4 to 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Adriforant Pre-incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tyrode's Buffer. A starting concentration range of 10 nM to 10 µM is recommended.
-
Carefully remove the culture medium from the cells and wash gently with Tyrode's Buffer.
-
Add the this compound dilutions to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer with the same concentration of solvent).
-
-
Stimulation:
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for the β-hexosaminidase assay.
-
-
β-Hexosaminidase Assay:
-
To determine the total β-hexosaminidase release, lyse the cells in a separate set of control wells with Triton X-100 (e.g., 0.1-1%).
-
Add an aliquot of the supernatant or cell lysate to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate for 60-90 minutes at 37°C.[7]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(OD_sample - OD_blank) / (OD_total_lysate - OD_blank)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to investigate the effect of this compound on histamine-induced ERK phosphorylation.
Materials:
-
Human Mast Cell Line (e.g., HMC-1)
-
Cell Culture Medium
-
This compound
-
Histamine
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Starvation: Culture mast cells to a suitable confluency. For signaling experiments, it is often beneficial to serum-starve the cells for 4-6 hours prior to the experiment to reduce basal phosphorylation levels.
-
Adriforant Pre-incubation:
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Stimulate the cells with histamine (e.g., 10 µM) for a short duration. A time course experiment (e.g., 5, 15, 30 minutes) is recommended to determine the peak of ERK phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the levels of ERK phosphorylation between the different treatment groups.
-
Mandatory Visualizations
Signaling Pathways
Caption: H4R signaling and adriforant inhibition in mast cells.
Experimental Workflows
Caption: Workflow for the mast cell degranulation assay.
Caption: Workflow for the ERK phosphorylation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silencing of H4R inhibits the production of IL-1β through SAPK/JNK signaling in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H4R activation utilizes distinct signaling pathways for the production of RANTES and IL-13 in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmgood.com [abmgood.com]
Adriforant Hydrochloride: A Tool for Investigating Eosinophil Activation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Adriforant (B1664385) hydrochloride is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R), a key player in allergic inflammation. Eosinophils, major effector cells in allergic diseases such as asthma and atopic dermatitis, express the H4R.[1][2] Activation of this receptor by histamine triggers a cascade of events leading to eosinophil activation, including chemotaxis, shape change, and the upregulation of adhesion molecules, facilitating their migration into inflamed tissues.[1][2]
These application notes and protocols serve as a guide for researchers to utilize adriforant hydrochloride as a tool to dissect the molecular mechanisms of eosinophil activation and to evaluate the therapeutic potential of H4R antagonism in eosinophil-driven diseases.
Quantitative Data
While specific IC50 values for this compound on eosinophil activation are not publicly available, the following table summarizes the inhibitory concentrations of other well-characterized H4R antagonists on histamine-induced eosinophil functions. This data can be used as a reference for designing experiments with this compound.
| Compound | Assay | Target/Stimulus | Cell Type | IC50 | Reference |
| JNJ 7777120 | Eosinophil Shape Change | Histamine (1 µM) | Human Eosinophils | 0.3 µM | [1] |
| Thioperamide | Eosinophil Shape Change | Histamine (1 µM) | Human Eosinophils | 1.4 µM | [1] |
| JNJ 7777120 | Eosinophil Chemotaxis | Histamine (1 µM) | Human Eosinophils | 86 nM | [1][2] |
| Thioperamide | Eosinophil Chemotaxis | Histamine (1 µM) | Human Eosinophils | 519 nM | [1][2] |
Signaling Pathways
Activation of the H4 receptor on eosinophils by histamine initiates a signaling cascade through Gαi/o proteins. This leads to downstream events including calcium mobilization and the activation of pathways involved in cytoskeletal rearrangement and increased expression of adhesion molecules.
Caption: H4R signaling pathway in eosinophils.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on eosinophil activation.
Eosinophil Isolation
A prerequisite for all in vitro assays is the isolation of highly pure eosinophils from peripheral blood.
Caption: Eosinophil isolation workflow.
Protocol:
-
Collect whole blood from healthy or allergic donors in heparinized tubes.
-
Perform negative selection to deplete neutrophils using immunomagnetic beads targeting CD16.
-
Layer the CD16-depleted blood over a discontinuous Percoll gradient.
-
Centrifuge to separate eosinophils from other granulocytes and mononuclear cells.
-
Collect the eosinophil-rich layer.
-
Lyse any remaining red blood cells using a hypotonic solution.
-
Wash the purified eosinophils with a suitable buffer (e.g., PBS with 0.1% BSA).
-
Assess purity and viability using flow cytometry or microscopy.
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation, which is an early indicator of their migratory potential.
Protocol:
-
Resuspend isolated eosinophils in a suitable buffer (e.g., HBSS with 10 mM HEPES) at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the eosinophils with an optimal concentration of histamine (e.g., 1 µM) for 5-10 minutes at 37°C.
-
Immediately fix the cells with an equal volume of 4% paraformaldehyde.
-
Analyze the cell morphology using flow cytometry. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Quantify the percentage of cells that have undergone shape change.
Eosinophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Protocol:
-
Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
Add histamine (chemoattractant) to the lower wells of the chamber.
-
Resuspend isolated eosinophils in a suitable buffer at 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophils with different concentrations of this compound or vehicle control.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Adhesion Molecule Upregulation Assay
This assay measures the expression of adhesion molecules, such as CD11b/CD18 (Mac-1), on the surface of eosinophils, which is crucial for their adhesion to endothelial cells and subsequent tissue infiltration.
Protocol:
-
Resuspend isolated eosinophils in a suitable buffer at 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the eosinophils with histamine (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Stop the reaction by adding ice-cold PBS.
-
Stain the cells with fluorescently labeled antibodies against CD11b and CD18.
-
Analyze the expression of the adhesion molecules using flow cytometry.
-
Quantify the mean fluorescence intensity (MFI) to determine the level of expression.
-
Calculate the percentage of inhibition of adhesion molecule upregulation by this compound.
References
Application Notes and Protocols for In Vivo Dosing and Administration of Adriforant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (also known as ZPL-389 or PF-03893787) is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2][3] The H4 receptor is primarily expressed on cells of the immune system, including mast cells, eosinophils, and T cells, and is implicated in inflammatory responses and pruritus.[4] As a G protein-coupled receptor (GPCR), H4R activation by histamine initiates a signaling cascade that modulates cellular functions such as chemotaxis and cytokine release.[4] Adriforant has been investigated in preclinical and clinical studies for the treatment of inflammatory skin conditions such as atopic dermatitis and plaque psoriasis.[1][5] Preclinical studies in murine models have demonstrated its efficacy in reducing histamine-induced itch and skin inflammation.[6][7]
These application notes provide a summary of the available data on the in vivo administration of this compound and detailed protocols for its use in relevant murine models of pruritus and skin inflammation.
Quantitative Data Summary
The following table summarizes the reported dosing information for this compound in both preclinical and clinical studies. It is important to note that the specific dosages and vehicle used in the key preclinical murine studies by Uluckan et al. (2023) were not publicly available and should be confirmed by consulting the original publication.
| Study Type | Species | Route of Administration | Dosage | Vehicle | Reference |
| Preclinical | Mouse | Oral Gavage | Data not available in public sources | Data not available in public sources | Uluckan et al., 2023, European Journal of Pharmacology |
| Clinical (Phase II) | Human | Oral (Capsule) | 3 mg, 10 mg, 30 mg, 50 mg (once daily) | Not Applicable | novctrd.com |
Signaling Pathway of this compound
This compound acts as an antagonist at the histamine H4 receptor (H4R), a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, histamine, the H4R activates intracellular signaling pathways that contribute to inflammation and itch. Adriforant blocks these downstream effects. The key signaling events are depicted in the diagram below.
Experimental Protocols
The following are detailed protocols for in vivo models relevant to the study of this compound, based on established methodologies.
Protocol 1: Histamine-Induced Pruritus in Mice
This protocol is designed to assess the anti-pruritic effects of this compound by measuring the reduction in scratching behavior induced by histamine injection.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water, to be confirmed from original literature)
-
Histamine dihydrochloride (B599025) (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Electric shaver or depilatory cream
-
Insulin syringes with 30G needles
-
Observation chambers (e.g., clear plexiglass cylinders)
-
Video recording equipment
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Hair Removal: Approximately 24 hours before the experiment, shave a small area on the nape of the neck of each mouse.
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. The specific concentration should be determined from the original research article by Uluckan et al. (2023).
-
Administration:
-
Treatment Group: Administer this compound to the mice via oral gavage. The volume is typically 10 mL/kg body weight. The timing of administration relative to histamine injection should be based on the pharmacokinetic profile of the compound.
-
Control Group: Administer an equivalent volume of the vehicle to the control group of mice.
-
-
Habituation: Place each mouse individually into an observation chamber and allow them to acclimate for at least 30 minutes.
-
Histamine Challenge: Inject 100 µg of histamine (dissolved in 50 µL of sterile saline) intradermally into the shaved area on the nape of the neck.
-
Observation: Immediately after the histamine injection, start video recording the mice for a period of 30 to 60 minutes.
-
Data Analysis: Blinded to the treatment groups, review the video recordings and count the number of scratching bouts directed at the injection site with the hind paws. A scratching bout is defined as one or more rapid scratching movements followed by the mouse returning its paw to the floor or licking it.
-
Statistical Analysis: Compare the number of scratching bouts between the Adriforant-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
Protocol 2: MC903-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This model uses the topical application of MC903 (Calcipotriol), a vitamin D3 analog, to induce a skin inflammation that mimics atopic dermatitis. This protocol can be used to evaluate the anti-inflammatory effects of this compound.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle for this compound
-
MC903 (Calcipotriol, e.g., from Tocris Bioscience) dissolved in ethanol (B145695) or a suitable vehicle
-
Male BALB/c or C57BL/6 mice, 8-12 weeks old
-
Micropipette
-
Digital caliper
-
Materials for tissue processing, histology (formalin, paraffin, H&E stains), and immunological analysis (flow cytometry antibodies, ELISA kits).
Procedure:
-
Animal Acclimation: House mice as described in Protocol 1.
-
Induction of Inflammation:
-
Prepare a solution of MC903 in ethanol (e.g., 1 nmol in 20 µL).
-
Apply the MC903 solution topically to both sides of one ear of each mouse daily for a period of 7 to 14 days. The contralateral ear can be treated with the vehicle (ethanol) as an internal control.
-
-
Drug Administration:
-
Treatment Group: Concurrently with the MC903 application, administer this compound daily via oral gavage.
-
Control Group: Administer the vehicle daily.
-
-
Assessment of Inflammation:
-
Ear Thickness: Measure the thickness of the MC903-treated and control ears daily or at the end of the experiment using a digital caliper. An increase in ear thickness is an indicator of inflammation and edema.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect the ear tissue and draining auricular lymph nodes.
-
Histology: Fix the ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickening (acanthosis), and inflammatory cell infiltration.
-
Immunological Analysis: Process the ear tissue and lymph nodes to create single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., T cells, eosinophils, mast cells). Alternatively, homogenize the ear tissue to measure cytokine levels (e.g., IL-4, IL-13, TSLP) by ELISA or qPCR.
-
-
Statistical Analysis: Compare the ear thickness, histological scores, and immunological parameters between the Adriforant-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound is a valuable tool for investigating the role of the histamine H4 receptor in pruritus and inflammatory diseases. The protocols provided herein offer a framework for conducting in vivo studies to evaluate its efficacy. Researchers should consult the primary literature, particularly Uluckan et al. (2023), to obtain specific details on dosing and vehicle formulation to ensure the reproducibility of their experiments. Careful experimental design and adherence to established protocols are essential for obtaining reliable and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dpcj.org [dpcj.org]
- 5. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adriforant Hydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant (B1664385) hydrochloride (PF-3893787) is a potent and selective competitive antagonist of the histamine (B1213489) H4 receptor (H4R).[1] The H4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in inflammatory and immune responses has positioned it as a significant therapeutic target for conditions such as allergic rhinitis, asthma, and atopic dermatitis.[2][3]
Competitive binding assays are a fundamental tool for characterizing the interaction of ligands like adriforant with their receptors. These assays determine the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. This document provides detailed protocols for performing a competitive binding assay to determine the affinity of adriforant hydrochloride for the human histamine H4 receptor.
Mechanism of Action: Histamine H4 Receptor Signaling
The histamine H4 receptor is coupled to the Gi/o family of G proteins.[4] Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5][6] The βγ-subunits of the dissociated G protein can also modulate other downstream effectors, including phospholipase C and ion channels, leading to changes in intracellular calcium levels.[2] Adriforant, as a competitive antagonist, binds to the H4 receptor but does not elicit a downstream signaling cascade. Instead, it blocks the binding of histamine and other agonists, thereby inhibiting their effects.[2]
Histamine H4 Receptor Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathway.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinity of this compound and a common reference compound, JNJ 7777120, for the human histamine H4 receptor.
| Compound | Assay Type | Radioligand | Cell Line | Parameter | Value (nM) |
| Adriforant HCl | Competitive Binding | [3H]histamine | HEK293 | Kᵢ | 2.4[1] |
| Adriforant HCl | Eosinophil Shape Change | - | Human Eosinophils | IC₅₀ | 0.65 |
| JNJ 7777120 | Competitive Binding | [3H]histamine | SK-N-MC | Kᵢ | 4.5[7][8][9] |
Experimental Protocols
Cell Culture and Membrane Preparation
Objective: To prepare cell membranes containing the human histamine H4 receptor from a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human histamine H4 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Bradford Reagent for protein quantification
Protocol:
-
Culture HEK293-H4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Grow cells to 80-90% confluency in T175 flasks.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or by sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human histamine H4 receptor using a competitive binding assay with [³H]histamine.
Materials:
-
HEK293-H4R cell membranes (10-20 µg protein per well)
-
[³H]histamine (specific activity ~20-30 Ci/mmol)
-
This compound
-
JNJ 7777120 (positive control)
-
Histamine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and JNJ 7777120 in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer
-
Non-specific Binding (NSB): 50 µL of 10 µM histamine in Assay Buffer
-
Competitive Binding: 50 µL of each dilution of this compound or JNJ 7777120
-
-
Add 100 µL of diluted HEK293-H4R cell membranes (10-20 µg protein) to each well.
-
Add 50 µL of [³H]histamine to each well at a final concentration approximately equal to its Kₔ (e.g., 16 nM).[10]
-
The final assay volume should be 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
Experimental Workflow for Competitive Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
Troubleshooting & Optimization
Adriforant hydrochloride off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Adriforant Hydrochloride in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and common inquiries.
Troubleshooting Guides
Issue: Discrepancy between preclinical efficacy in murine models and human clinical trial outcomes.
Researchers may observe significant anti-inflammatory and anti-pruritic effects in mouse models that are not replicated in human subjects.[1][2] This guide provides a systematic approach to investigating these discrepancies.
Possible Causes and Troubleshooting Steps:
-
Species-Specific Pharmacodynamics: Adriforant has been shown to be a competitive antagonist of the murine histamine (B1213489) H4 receptor (H4R).[1][2] However, subtle differences in receptor structure and downstream signaling between species can lead to varied responses.
-
Differences in Disease Pathophysiology: The complexity of atopic dermatitis in humans may not be fully recapitulated in mouse models like the MC903-induced skin inflammation model.[1][2] The antagonism of H4R alone may be insufficient to overcome the multifaceted nature of the human disease.[1][2]
-
Recommendation: Utilize more complex preclinical models or human tissue explants to better simulate the human disease state.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dose and exposure levels that are effective in mice may not translate directly to humans.
-
Recommendation: Perform a thorough PK/PD analysis in the specific animal model and compare it with available human pharmacokinetic data to ensure relevant exposures are being achieved.
-
Experimental Workflow for Investigating Preclinical vs. Clinical Discrepancies
References
Adriforant Hydrochloride Clinical Trial Failure: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the clinical trial failure of Adriforant hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and data interpretation in the context of histamine (B1213489) H4 receptor (H4R) antagonism.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the clinical trial failure of Adriforant (ZPL389) in atopic dermatitis?
The primary reason for the discontinuation of the Adriforant clinical development program for atopic dermatitis was a lack of efficacy.[1][2] In a Phase 2b clinical trial (NCT03554352/CZPL389A2203), Adriforant did not meet its pre-specified efficacy endpoints.[3] The reduction in the extent and severity of atopic dermatitis symptoms, as measured by standard scoring systems, was similar between the Adriforant-treated groups and the placebo group after 16 weeks of treatment.[1]
Q2: Were there significant safety concerns that contributed to the trial's termination?
While adverse events were reported, the termination of the trial was primarily due to the lack of efficacy.[4] Overall, there was no meaningful difference in the number of adverse events between the Adriforant and placebo groups.[1] In the Phase 2b trial, 12% of participants (35 out of 291) discontinued (B1498344) the treatment due to adverse events. The most common adverse events leading to discontinuation were worsening of atopic dermatitis, nausea, dizziness, and dyspnea.[1]
Q3: Did the preclinical data for Adriforant show promise?
Yes, preclinical studies in murine models suggested that Adriforant could be a viable candidate for atopic dermatitis. In these models, Adriforant demonstrated the ability to reduce itch and skin inflammation.[3] Specifically, it was shown to be a functional antagonist of the murine H4 receptor, antagonizing histamine-induced ERK phosphorylation and reducing histamine-dependent Ca2+ flux in neurons.[3] It also showed efficacy in the MC903-induced skin inflammation model in mice.[3]
Q4: Why did the promising preclinical results not translate to clinical efficacy in humans?
The discrepancy between preclinical success in mouse models and clinical failure in humans is a significant challenge in drug development. Several factors could have contributed to this translational failure:
-
Species-specific differences: The pharmacology of the histamine H4 receptor and the overall pathophysiology of atopic dermatitis may differ significantly between mice and humans.
-
Complexity of atopic dermatitis: Atopic dermatitis is a complex and heterogeneous disease. It is possible that H4R antagonism alone is insufficient to produce a clinically meaningful benefit in a broad patient population.[3] The underlying inflammatory pathways may be redundant, with other mediators compensating for the blockade of the H4 receptor.
-
Model limitations: The animal models used, while valuable, may not fully recapitulate the complexity of human atopic dermatitis. For example, the MC903 model induces an inflammatory response that may not be entirely representative of the chronic and multifactorial nature of the human disease.
Troubleshooting Guide
Issue: My H4R antagonist shows efficacy in a murine model of atopic dermatitis, but I am concerned about translational failure.
Possible Cause & Solution:
-
Reliance on a single preclinical model: The MC903 model is a widely used but specific model of skin inflammation.
-
Recommendation: Employ multiple, mechanistically distinct preclinical models to build a more robust efficacy package. Consider models that incorporate genetic predispositions or different inflammatory triggers.
-
-
Lack of biomarker strategy: Failure to identify and validate translatable biomarkers can hinder the ability to predict clinical response.
-
Recommendation: Develop a comprehensive biomarker strategy that includes target engagement markers (e.g., receptor occupancy assays), pharmacodynamic markers (e.g., changes in downstream signaling molecules like p-ERK in relevant cell types), and markers of clinical response (e.g., inflammatory cytokines in skin biopsies).
-
-
Insufficient understanding of the target in human disease: The role of the H4 receptor may be more nuanced in human atopic dermatitis than in simplified animal models.
-
Recommendation: Conduct in-depth studies using human tissues and cells to confirm the expression and function of the H4 receptor in the context of atopic dermatitis. Analyze the heterogeneity of H4R expression across different patient subpopulations.
-
Quantitative Data from Adriforant Clinical Trials
Efficacy Results from Phase 2a Study
| Outcome Measure | Adriforant (30 mg) | Placebo |
| EASI Score Reduction | 50% | 27% |
| IGA Score of 0 or 1 | 18.5% | 9.1% |
| Pruritus Score Reduction | Not significantly different from placebo | Not significantly different from Adriforant |
Data from a Phase 2a, randomized, double-blind, placebo-controlled study in adults with moderate-to-severe atopic dermatitis.[5][6][7]
Adverse Events in Phase 2b Study (CZPL389A2203)
| Adverse Event Category | Frequency |
| Participants with ≥1 Adverse Event | 60% (175 out of 291) |
| Participants who Stopped Treatment due to Adverse Events | 12% (35 out of 291) |
| Participants with Serious Adverse Events | 3% (10 out of 291) |
Data from a Phase 2b, randomized, double-blind, placebo-controlled study in participants with moderate to severe atopic dermatitis.[1]
Experimental Protocols
MC903-Induced Skin Inflammation Model
This protocol describes the induction of atopic dermatitis-like skin inflammation in mice using the vitamin D3 analog, MC903 (calcipotriol).
Materials:
-
MC903 (Calcipotriol) solution in ethanol
-
Vehicle control (ethanol)
-
Mice (e.g., BALB/c or C57BL/6)
-
Pipette
Procedure:
-
Shave a small area on the back of the mice.
-
Topically apply a defined concentration of MC903 solution (e.g., 1.125 nmol in 20 µL) to the shaved skin and/or the ear daily for a specified period (e.g., 10-15 days).
-
Apply the vehicle control to a separate cohort of mice.
-
Monitor the mice for signs of skin inflammation, including erythema (redness), scaling, and ear thickness.
-
At the end of the treatment period, collect skin and draining lymph node samples for histological analysis and immunological profiling (e.g., flow cytometry for immune cell infiltration).
Histamine H4 Receptor-Mediated ERK Phosphorylation Assay
This protocol outlines a method to assess the antagonistic activity of a compound on histamine-induced ERK phosphorylation in a cell-based assay.
Materials:
-
Cells expressing the histamine H4 receptor (e.g., HEK293 cells)
-
Histamine
-
Test compound (e.g., Adriforant)
-
Cell lysis buffer
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Western blotting reagents and equipment
Procedure:
-
Plate the H4R-expressing cells and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with a fixed concentration of histamine for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the levels of phosphorylated ERK1/2 and total ERK1/2.
-
Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK to determine the inhibitory effect of the test compound.
Histamine H4 Receptor-Mediated Calcium Flux Assay
This protocol describes a method to measure the inhibition of histamine-induced intracellular calcium mobilization by an H4R antagonist.
Materials:
-
Cells expressing the histamine H4 receptor
-
Histamine
-
Test compound (e.g., Adriforant)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorescence plate reader
Procedure:
-
Load the H4R-expressing cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of histamine to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
The inhibition of the histamine-induced calcium flux by the test compound indicates its antagonistic activity.
Visualizations
Caption: Histamine H4 Receptor Signaling Pathway and Point of Inhibition by Adriforant.
Caption: Logical Workflow of Adriforant's Development and Discontinuation.
References
- 1. novctrd.com [novctrd.com]
- 2. novctrd.com [novctrd.com]
- 3. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. researchgate.net [researchgate.net]
- 6. New molecules in management of atopic dermatitis - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 7. skinallergyjournal.com [skinallergyjournal.com]
Technical Support Center: Optimizing Adriforant Hydrochloride for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adriforant hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-3893787) is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R).[1][2] Its mechanism of action is to block the binding of histamine to the H4R, thereby inhibiting the downstream signaling pathways associated with H4R activation. The H4R is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, and is involved in inflammatory and immune responses.[3]
Q2: What are the key in vitro activities of this compound?
This compound exhibits high binding affinity and functional antagonism at the H4R. Key in vitro activities include the inhibition of histamine-induced shape change, CD11b upregulation, and actin polymerization in human eosinophils. It has also been shown to antagonize histamine-induced ERK phosphorylation in bone marrow-derived mast cells and reduce histamine-dependent calcium (Ca2+) flux in primary mouse dorsal root ganglion neurons.[1]
Q3: What is the solubility of this compound?
This compound has the following solubility characteristics:
-
Water: 90 mg/mL
-
Phosphate-Buffered Saline (PBS, pH 7.2): ≥10 mg/mL
-
DMSO: Sparingly soluble (1-10 mg/mL), with some sources indicating higher solubility (≥ 83.33 mg/mL).
-
Ethanol: Sparingly soluble (1-10 mg/mL)
For most in vitro assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like water or DMSO and then dilute it to the final desired concentration in the assay buffer.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across different assays and cell types.
Table 1: Binding Affinity and Functional Antagonism of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 2.4 nM | [1][2] |
| Functional Antagonism (Ki) | Human | 1.56 nM | [1][2] |
Table 2: IC50 Values of this compound in Human Eosinophils
| Assay | IC50 Value | Reference |
| Inhibition of Histamine-Induced Shape Change | 0.65 nM | |
| Inhibition of Histamine-Induced CD11b Upregulation | 4.9 nM | |
| Inhibition of Histamine-Induced Actin Polymerization | 1.3 nM |
Table 3: Effective Concentrations of this compound in Other In Vitro Assays
| Assay | Cell Type | Concentration | Effect | Reference |
| Calcium (Ca2+) Flux Assay | Primary Mouse Dorsal Root Ganglion Neurons | 10 µM | Inhibition of histamine-induced calcium influx |
Experimental Protocols & Troubleshooting
Protocol 1: ERK Phosphorylation Assay
This protocol is a general guideline for determining the effect of this compound on histamine-induced ERK phosphorylation in H4R-expressing cells (e.g., bone marrow-derived mast cells).
Experimental Workflow:
Methodology:
-
Cell Culture and Plating:
-
Culture H4R-expressing cells (e.g., bone marrow-derived mast cells) in appropriate media.
-
Seed cells in 6-well or 12-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Prepare serial dilutions of this compound in serum-free media.
-
Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes at 37°C. Include a vehicle control (media with the same concentration of solvent used for the stock solution).
-
-
Agonist Stimulation:
-
Prepare a solution of histamine in serum-free media at a concentration that induces a submaximal response (e.g., EC80).
-
Add the histamine solution to the wells (except for the unstimulated control) and incubate for 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of ERK Phosphorylation:
-
Analyze the cell lysates by Western blotting using primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Alternatively, use a commercially available ELISA kit for the quantitative determination of phosphorylated ERK1/2.
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the phospho-ERK signal to the total ERK signal.
-
Troubleshooting Guide: ERK Phosphorylation Assay
| Issue | Possible Cause | Suggested Solution |
| High basal p-ERK levels | - Incomplete serum starvation- High cell density- Presence of growth factors in the media | - Increase serum starvation time (up to 24 hours)- Optimize cell seeding density- Use fresh, serum-free media for the assay |
| No or weak histamine-induced p-ERK signal | - Low H4R expression in cells- Inactive histamine- Suboptimal stimulation time or concentration | - Confirm H4R expression using RT-PCR or Western blot- Use freshly prepared histamine solution- Perform a time-course and dose-response experiment for histamine stimulation |
| Inconsistent results between replicates | - Uneven cell seeding- Pipetting errors- Variation in incubation times | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and be consistent with pipetting technique- Standardize all incubation times precisely |
Protocol 2: Calcium (Ca2+) Flux Assay
This protocol provides a general method for measuring the inhibitory effect of this compound on histamine-induced intracellular calcium mobilization in H4R-expressing cells.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Harvest H4R-expressing cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Adjust the cell density to the optimal concentration for your instrument (typically 1 x 10^6 to 5 x 10^6 cells/mL).
-
-
Dye Loading:
-
Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the assay buffer. The final concentration will depend on the dye and cell type.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye.
-
-
Compound Treatment:
-
Resuspend the dye-loaded cells in the assay buffer.
-
Aliquot the cells into a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of histamine (at a concentration that elicits a maximal or submaximal response) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Troubleshooting Guide: Calcium (Ca2+) Flux Assay
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | - Incomplete removal of extracellular dye- Cell death and dye leakage | - Optimize the washing steps after dye loading- Ensure cell viability is high before starting the assay |
| No response to histamine | - Low H4R expression- Inactive histamine- Inadequate dye loading | - Confirm H4R expression- Use fresh histamine- Optimize dye concentration and loading time |
| Rapid signal decay | - Photobleaching of the dye- Calcium sequestration or extrusion | - Reduce the excitation light intensity or exposure time- This can be a normal physiological response; analyze the peak fluorescence |
| "Sticky" compound effects | - Non-specific binding of this compound to the plate or cells | - Include a non-ionic surfactant (e.g., 0.01% Pluronic F-127) in the assay buffer- Use low-binding microplates |
Signaling Pathway
Histamine H4 Receptor Signaling
Activation of the H4R by histamine initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
Adriforant hydrochloride solubility issues and formulation challenges
This technical support center provides essential information for researchers, scientists, and drug development professionals working with adriforant (B1664385) hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Solubility Data
Adriforant hydrochloride exhibits variable solubility depending on the solvent and conditions used. The following table summarizes the available quantitative data. Researchers should be aware of the conflicting data regarding solubility in DMSO and verify the solubility in their specific experimental setup.
| Solvent | Concentration | Notes |
| Water | 90 mg/mL | - |
| Water | 100 mg/mL | Requires sonication[1] |
| DMSO | ≥ 83.33 mg/mL | [1] |
| DMSO | Sparingly soluble (1-10 mg/mL) | - |
| Ethanol (B145695) | Sparingly soluble (1-10 mg/mL) | - |
| PBS (pH 7.2) | ≥ 10 mg/mL | - |
Histamine (B1213489) H4 Receptor Signaling Pathway
Adriforant is a potent and selective antagonist of the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). Its mechanism of action involves blocking the downstream signaling cascades initiated by histamine binding to H4R. This diagram illustrates the simplified signaling pathway inhibited by this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions regarding the handling and formulation of this compound.
Q1: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What is happening and how can I prevent this?
A1: This is likely due to the compound's pH-dependent solubility or exceeding its solubility limit in the final solvent composition. This compound, as a salt of a weakly basic compound, is generally more soluble in acidic conditions. When diluted into a neutral or alkaline buffer, it can convert to its less soluble free base form and precipitate.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your final aqueous solution is in a range where this compound remains soluble. A slightly acidic pH may be preferable.
-
Order of Addition: Always add the concentrated stock solution to the aqueous buffer with vigorous stirring. Never add the buffer to the stock solution, as this can cause localized high concentrations and immediate precipitation.
-
Co-solvents: If permissible for your experiment, consider using a small percentage of a co-solvent like ethanol or PEG 300 in your final aqueous solution to maintain solubility.
-
Lower Concentration: You may be exceeding the solubility limit. Try working with a lower final concentration of this compound.
Q2: There is conflicting information on the solubility of this compound in DMSO. How do I prepare a stock solution?
A2: The discrepancy in reported DMSO solubility (from sparingly soluble at 1-10 mg/mL to highly soluble at ≥ 83.33 mg/mL) highlights the importance of empirical testing.
Best Practices:
-
Start Small: Begin by attempting to dissolve a small, accurately weighed amount of this compound in a specific volume of DMSO to test the solubility.
-
Gentle Warming and Sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., to 37°C) and sonication can aid in dissolution.
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as absorbed water can affect solubility.
-
Visual Inspection: Always visually inspect your stock solution for any undissolved particles before use. If particles are present, centrifuge the solution and use the supernatant, taking into account the potential for a lower-than-expected concentration.
Q3: My this compound formulation is showing instability over time, with the appearance of cloudiness. What are the potential causes and solutions?
A3: Instability in solution can be due to several factors, including chemical degradation or physical instability (precipitation).
Possible Causes and Solutions:
-
pH Shift: The pH of your buffered solution may be changing over time. Re-verify the pH and consider using a buffer with a stronger buffering capacity.
-
Temperature Fluctuations: Storing solutions at inconsistent temperatures can lead to precipitation, especially for saturated or near-saturated solutions. Store solutions at a constant, recommended temperature.
-
Light Sensitivity: While not explicitly reported, light-induced degradation is a possibility for many complex organic molecules. Store solutions in amber vials or protected from light.
-
Fresh Preparations: To ensure consistent results, it is best practice to prepare fresh aqueous solutions of this compound for each experiment.
Experimental Protocols
Below is a general protocol for conducting a dissolution test for an immediate-release solid dosage form of this compound. This protocol should be adapted based on the specific formulation and regulatory requirements.
Objective: To determine the in vitro dissolution rate of an immediate-release this compound formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2) or a buffered solution at a physiologically relevant pH (e.g., pH 4.5 or 6.8). The choice of medium should be justified.
Apparatus Settings:
-
Rotation Speed: 50 or 75 RPM
-
Temperature: 37 ± 0.5 °C
Procedure:
-
Medium Preparation: Prepare the dissolution medium and deaerate it by an appropriate method.
-
Temperature Equilibration: Transfer 900 mL of the medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
System Suitability: Perform system suitability tests as required by standard operating procedures.
-
Sample Introduction: Place one unit of the this compound dosage form into each vessel. Start the apparatus immediately.
-
Sampling: Withdraw an aliquot (e.g., 10 mL) of the medium from each vessel at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Filtration: Immediately filter each sample through a suitable filter (e.g., 0.45 µm PVDF), discarding the first few milliliters of the filtrate.
-
Sample Analysis: Analyze the filtered samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the percentage of this compound dissolved at each time point relative to the label claim.
Acceptance Criteria (Example for a highly soluble drug): Q = 80% in 30 minutes. This should be established based on product-specific data.
References
Technical Support Center: Histamine H4 Receptor (H4R) Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed with histamine (B1213489) H4 receptor (H4R) antagonists during research and development. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental use of H4R antagonists.
Issue 1: Agranulocytosis/Neutropenia Observed in Clinical Studies
Question: We are using an H4R antagonist in a clinical trial and have observed cases of agranulocytosis or severe neutropenia. What is the precedent for this, and how should we manage it?
Answer:
There is a known association between the H4R antagonist JNJ-39758979 and drug-induced agranulocytosis. In a Phase 2a clinical trial involving patients with moderate atopic dermatitis, two patients receiving a 300 mg daily dose developed neutropenia, which was classified as a serious adverse event and led to the discontinuation of the study.[1][2] This is believed to be an off-target effect.[1][2]
Troubleshooting & Management Workflow:
Quantitative Data Summary: JNJ-39758979 Adverse Events
| Adverse Event | Dose | Incidence | Study Population | Reference |
| Neutropenia (Serious AE) | 300 mg/day | 2 of 88 patients | Japanese adults with moderate atopic dermatitis | [1][2] |
| Nausea | 600 mg (single dose) | 13% | Healthy Subjects | [3] |
| Headache | 600 mg (single dose) | 9% | Healthy Subjects | [3] |
Experimental Protocol: Safety Monitoring in a Phase 2a Clinical Trial for Atopic Dermatitis with JNJ-39758979
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[1][2]
-
Patient Population: Adult Japanese patients with moderate atopic dermatitis.[1][2]
-
Treatment Arms:
-
JNJ-39758979 100 mg once daily
-
JNJ-39758979 300 mg once daily
-
Placebo once daily
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Regular clinical laboratory tests, including complete blood counts with differentials, were performed at baseline and at scheduled follow-up visits.
-
Vital signs and physical examinations were conducted at each study visit.
-
Any serious adverse events were to be reported immediately to the sponsor and regulatory authorities.
-
Issue 2: Preclinical Adrenal Gland Toxicity
Question: Our H4R antagonist is showing signs of adrenal toxicity (hypoadrenocorticism) in preclinical animal models. Is this an expected class effect?
Answer:
Hypoadrenocorticism is not a widely reported class effect of H4R antagonists, but it was a significant finding for the selective H4R antagonist JNJ 7777120 . This toxicity was observed in both rats and dogs and was a key reason for the termination of its preclinical development.[4]
Troubleshooting & Investigation Workflow:
Experimental Protocol: General Approach for Evaluating Adrenal Toxicity in Nonclinical Safety Studies
This is a generalized protocol based on best practices for assessing adrenal toxicity.
-
Animal Models: Typically includes at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Administration: The H4R antagonist is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days or longer). A vehicle control group and multiple dose groups (low, mid, high) are included.
-
Antemortem Assessments:
-
Daily clinical observations for signs of toxicity.
-
Regular monitoring of body weight and food consumption.
-
Clinical pathology at scheduled intervals, including hematology and serum chemistry. Key parameters for adrenal function include electrolytes (sodium, potassium).
-
-
Postmortem Assessments:
-
Gross pathological examination of all organs, with special attention to the adrenal glands (e.g., size, color, texture).
-
Organ weight measurements of adrenal glands.
-
Histopathological examination of the adrenal glands (cortex and medulla) and other potentially related organs (e.g., pituitary, liver).
-
-
Hormonal and Functional Tests (if initial toxicity is suspected):
-
Measurement of baseline serum cortisol (in non-rodents) or corticosterone (in rodents).
-
ACTH stimulation test to assess adrenal reserve capacity.
-
Issue 3: Unexpected Pro-inflammatory Effects in an Autoimmune Model
Question: We observed an exacerbation of disease in an animal model of autoimmunity (e.g., EAE) with our H4R antagonist, which is contrary to its expected anti-inflammatory effects. Why might this be happening?
Answer:
This is a critical and unexpected finding that has been documented for the H4R antagonist JNJ7777120 . In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), treatment with JNJ7777120 during the effector phase of the disease led to an exacerbation of clinical symptoms, increased inflammation, and demyelination in the spinal cord.[2]
Proposed Signaling Pathway for H4R Antagonist-Mediated EAE Exacerbation:
Quantitative Data Summary: Cytokine Changes in EAE Mice Treated with JNJ7777120
| Cytokine | Effect of JNJ7777120 Treatment | Significance | Reference |
| IFN-γ | Increased | Significant | [2] |
| IL-4 | Suppressed | Significant | [2] |
| IL-10 | Suppressed | Trend towards significance | [2] |
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
-
Animal Model: Female C57BL/6 mice.[2]
-
EAE Induction:
-
Immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Administration of pertussis toxin on the day of immunization and two days later.
-
-
Treatment:
-
Daily intraperitoneal (i.p.) injection of JNJ7777120 or vehicle control, typically starting around the time of clinical onset (e.g., day 10 post-immunization).[2]
-
-
Assessments:
-
Clinical Scoring: Daily monitoring of disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the study endpoint, spinal cords are collected for histopathological evaluation of inflammatory cell infiltration and demyelination (e.g., using Hematoxylin and Eosin (H&E) and Luxol Fast Blue stains).
-
Immunological Analysis:
-
Spleen and lymph node cells are isolated and can be re-stimulated in vitro with MOG35-55.
-
Cytokine production (e.g., IFN-γ, IL-4, IL-10, IL-17) in the supernatant of re-stimulated cells is measured by ELISA.
-
T-cell proliferation assays.
-
Flow cytometry analysis of immune cell populations in lymphoid organs and the central nervous system.
-
-
References
- 1. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-specific differences in Adriforant hydrochloride activity
Welcome to the technical support center for Adriforant (B1664385) hydrochloride (also known as PF-03893787 or ZPL-3893787). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the experimental use of this histamine (B1213489) H4 receptor (H4R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Adriforant hydrochloride?
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] In human and primary murine cells, it acts as a competitive antagonist, blocking the binding of histamine to the H4R and thereby inhibiting downstream signaling pathways.[3][4] This includes the inhibition of histamine-induced ERK phosphorylation and intracellular calcium mobilization.[3][4]
Q2: We are observing partial agonism with this compound in our in vitro assay. Is this expected?
This is a critical observation and a known characteristic of this compound. While it behaves as a competitive antagonist in primary cells (like bone marrow-derived mast cells) and in vivo models, it has been reported to exhibit partial agonism in some recombinant cell lines (transfectants) expressing the H4R from certain species.[3][4] This discrepancy is a key consideration for interpreting in vitro data.
Q3: Why does this compound show different activity in transfected cells versus primary cells?
The exact molecular basis for this difference is not fully elucidated but is a recognized phenomenon for some H4R ligands.[5] It is hypothesized that the cellular environment, including the expression levels of the receptor, G-protein coupling efficiency, and the presence of specific signaling and regulatory proteins in transfected cell lines, may differ significantly from that of endogenously expressing primary cells. These differences can lead to altered pharmacological profiles, such as the emergence of partial agonism.
Q4: What are the known species-specific differences in this compound's activity?
This compound exhibits notable species-specific differences in its interaction with the H4R. It is a functional antagonist at the human and murine H4R.[3][4] However, preclinical investigations using cells transfected with H4R from other species have suggested partial agonist activity.[3] This highlights the importance of selecting the appropriate experimental system and species for preclinical studies and carefully interpreting the results when extrapolating to human pharmacology.
Q5: Has this compound been effective in preclinical and clinical studies?
This compound has shown efficacy in preclinical mouse models, where it reduces itch and skin inflammation.[3][4] It also showed clinical efficacy in a Phase 2a study in atopic dermatitis. However, a subsequent Phase 2b clinical trial did not meet its pre-specified efficacy endpoints.[3][4] This suggests that H4R antagonism alone may not be sufficient to treat complex inflammatory conditions like atopic dermatitis in humans.
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects (Partial Agonism) Observed in an In Vitro Assay
-
Problem: You are using a recombinant cell line (e.g., CHO or HEK293) expressing the H4R and observe that this compound, intended as an antagonist, is causing a response on its own (e.g., increased ERK phosphorylation or calcium signal).
-
Possible Cause: This is likely due to the known partial agonist activity of this compound in some transfected cell systems.[3][4] The high receptor expression levels and the specific cellular context of the recombinant line can unmask this activity.
-
Troubleshooting Steps:
-
Confirm the Finding: Run a full concentration-response curve of this compound alone to characterize the agonist-like effect.
-
Use a Primary Cell Line: If possible, switch to a primary cell type that endogenously expresses the H4R from the species of interest (e.g., mouse bone marrow-derived mast cells). This compound is expected to behave as a pure antagonist in these cells.[3][4]
-
Lower Receptor Expression: If you must use a transfected cell line, consider generating a stable cell line with lower, more physiologically relevant receptor expression levels. This may reduce or eliminate the partial agonist effect.
-
Use a Different Readout: Assess a different downstream signaling pathway. It's possible the partial agonism is more pronounced in one pathway (e.g., G-protein activation) than another.
-
Characterize as a Partial Agonist/Antagonist: If switching systems is not feasible, you may need to characterize this compound as a partial agonist in your specific assay system and interpret the data accordingly in antagonist experiments.
-
Issue 2: High Variability in Experimental Results
-
Problem: You are observing significant well-to-well or day-to-day variability in your assay results with this compound.
-
Possible Causes:
-
Inconsistent cell culture conditions (e.g., passage number, confluency).
-
Variability in reagent preparation.
-
Forgetting to account for the partial agonism in your analysis.
-
Issues with the compound's solubility or stability in your assay medium.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a strict cell culture protocol, using cells within a defined passage number range and seeding at a consistent density.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
Solubility Check: Visually inspect your this compound stock and working solutions for any precipitation. Consider using a different solvent or sonication if solubility is an issue.
-
Include Proper Controls: Always include a positive control (a known H4R agonist like histamine), a negative control (vehicle), and a reference antagonist if available.
-
Assay Normalization: For cell-based assays, consider normalizing the data to the total protein content or cell number in each well to account for variations in cell density.
-
Quantitative Data Summary
The following tables summarize the known binding affinity and off-target activity of this compound.
Table 1: this compound Binding Affinity (Ki) for Histamine H4 Receptor
| Species | Receptor | Assay Type | Ki (nM) | Reference |
| Human | H4 | Radioligand Binding | 8.4 ± 2.2 | [6] |
| Mouse | H4 | Not Specified | Not Specified | |
| Rat | H4 | Not Specified | Not Specified | |
| Guinea Pig | H4 | Not Specified | Not Specified |
Note: Specific Ki values for mouse, rat, and guinea pig H4 receptors were not explicitly found in the provided search results, though it is established that Adriforant is a functional antagonist in mice.
Table 2: this compound Off-Target Activity
| Target | Species | Assay Type | Ki (nM) | pKi | Reference |
| Histamine H3 Receptor | Human | Radioligand Binding | 186.21 | 6.73 | [7] |
| hERG (Kv11.1) | Human | Radioligand Binding | 3467.37 | 5.46 | [7] |
Detailed Experimental Protocols
ERK Phosphorylation Assay (Cell-Based ELISA)
This protocol is a general guideline for measuring histamine-induced ERK phosphorylation and its inhibition by this compound in a 96-well format.
-
Cell Seeding:
-
Seed H4R-expressing cells (e.g., CHO-hH4R or primary mast cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Serum Starvation:
-
The next day, gently wash the cells with serum-free medium.
-
Add serum-free medium to each well and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the starvation medium and add the this compound dilutions to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of histamine (or another H4R agonist) in serum-free medium at a concentration that gives a submaximal response (e.g., EC80).
-
Add the agonist solution to all wells except the unstimulated controls.
-
Incubate for 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically.
-
-
Cell Fixation and Permeabilization:
-
Immediately after stimulation, remove the medium and add a fixing solution (e.g., 4% formaldehyde (B43269) in PBS) for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining and Detection:
-
Follow the manufacturer's instructions for a cell-based ERK phosphorylation ELISA kit (e.g., using primary antibodies against phospho-ERK and total ERK, followed by HRP-conjugated secondary antibodies and a colorimetric or fluorescent substrate).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized signal against the concentration of this compound to determine the IC50.
-
Intracellular Calcium Mobilization Assay
This protocol provides a general method for measuring histamine-induced calcium flux and its inhibition by this compound using a fluorescent calcium indicator.
-
Cell Preparation:
-
Harvest H4R-expressing cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Assay Plate Preparation:
-
Dispense the dye-loaded cell suspension into a 96-well black, clear-bottom plate.
-
Prepare a separate plate with serial dilutions of this compound and a plate with the H4R agonist (e.g., histamine) at a concentration that elicits a robust response.
-
-
Measurement using a FLIPR or Plate Reader:
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then add the this compound dilutions (for antagonist mode) and incubate for a short period.
-
Next, the instrument will add the agonist and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
For antagonist experiments, plot the peak response against the concentration of this compound to determine the IC50.
-
MC903-Induced Atopic Dermatitis Mouse Model
This is a summary of a common protocol to induce an atopic dermatitis-like phenotype in mice, in which the efficacy of this compound has been tested.[8][9][10][11][12]
-
Animals:
-
Use a suitable mouse strain, such as C57BL/6 or BALB/c.
-
-
Induction of Dermatitis:
-
Topically apply MC903 (calcipotriol), a vitamin D3 analog, to the ear or shaved back skin of the mice daily for a specified period (e.g., 14 days).[11]
-
A typical dose is 2 nmol of MC903 in an ethanol (B145695) vehicle.[11]
-
The control group receives the vehicle alone.
-
-
Treatment with this compound:
-
Administer this compound via a suitable route (e.g., oral gavage) at the desired dose(s) daily, typically starting before or at the same time as the MC903 application.
-
-
Assessment of Inflammation:
-
Measure ear thickness regularly using a digital caliper as an indicator of edema.
-
Score the severity of skin lesions based on erythema, scaling, and excoriation.
-
At the end of the study, collect tissues for histological analysis (e.g., H&E staining to assess epidermal thickness and cellular infiltration) and measurement of inflammatory markers (e.g., cytokines via qPCR or ELISA).
-
-
Assessment of Itch:
-
Monitor and quantify scratching behavior for a defined period after treatment.
-
Mandatory Visualizations
Caption: Signaling pathway of the Histamine H4 Receptor and the antagonistic action of this compound.
Caption: General experimental workflow for determining the antagonist activity of this compound in vitro.
Caption: Troubleshooting logic for unexpected agonist activity of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. adriforant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. scispace.com [scispace.com]
Overcoming limitations of Adriforant hydrochloride in research
Welcome to the technical support center for Adriforant (B1664385) hydrochloride (also known as PF-03893787 or ZPL-389). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations and challenges encountered during experiments with this selective histamine (B1213489) H4 receptor (H4R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Adriforant hydrochloride? A1: this compound is a potent and selective competitive antagonist of the histamine H4 receptor (H4R).[1][2] By binding to the H4R, it blocks the downstream signaling typically initiated by histamine. In preclinical models, this has been shown to antagonize histamine-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) and reduce inflammatory responses.[1][2] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, and its activation is linked to inflammatory and immune responses.[3][4]
Q2: Why did Adriforant fail in clinical trials despite promising preclinical results in mice? A2: The therapeutic effects observed in mouse models of itch and inflammation did not translate to clinical efficacy in Phase 2b trials for atopic dermatitis in humans.[2][5] While Adriforant effectively reduces itch and inflammation in mice, antagonism of the H4R alone appears insufficient to significantly reduce disease severity in patients with atopic dermatitis.[2] This highlights potential species differences in the role of H4R in disease pathology and the complex nature of atopic dermatitis.
Q3: What are the recommended storage and solubility conditions for this compound? A3: For long-term stability, this compound powder should be stored at 4°C, sealed and protected from moisture.[6] In solvent, it should be stored at -80°C for up to one year.[1] It is soluble in DMSO (≥ 83.33 mg/mL) and in water (100 mg/mL with the aid of ultrasound).[6]
Q4: What is the selectivity profile of Adriforant? A4: Adriforant is highly selective for the H4 receptor. Its binding affinity for the human H4R is 2.4 nM (Ki).[1][6] Its affinity for other receptors, such as the histamine H3 receptor and the hERG channel, is significantly lower, indicating a favorable selectivity profile.[7]
Troubleshooting Guides
Cell-Based Assay Troubleshooting
Q1: I am not observing any inhibition of histamine-induced signaling (e.g., ERK phosphorylation or calcium flux) with Adriforant. What could be the issue? A1:
-
Cell Line Issues: Confirm that your cell line endogenously expresses a functional H4 receptor at sufficient levels. If using a transfected cell line, verify the expression and surface localization of the receptor. Some studies have noted that Adriforant may show partial agonism in transfected cells from certain species, though this was not seen in human cells.[2]
-
Agonist Concentration: Ensure you are using an appropriate concentration of histamine (or another H4R agonist) to stimulate the cells. You should use a concentration that elicits a submaximal response (e.g., EC80) to effectively observe competitive antagonism.[8]
-
Compound Degradation: Adriforant may degrade under certain conditions. Ensure that your stock solutions are fresh and have been stored properly (-80°C in a suitable solvent).[1] Consider performing forced degradation studies to understand its stability in your specific assay buffer.[9]
-
Incorrect Assay Endpoint: The H4R can signal through multiple pathways. While ERK phosphorylation and calcium mobilization are common readouts, your specific cell system might couple to other pathways (e.g., cAMP modulation, β-arrestin recruitment).[10][11]
Q2: I am seeing high background signal or inconsistent results in my cell-based assays. What are some common causes? A2:
-
Cell Health and Density: Inconsistent cell density or poor cell health can lead to high variability. Ensure you are plating a consistent number of healthy, low-passage cells for each experiment.[12]
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay. Keep the final DMSO concentration in your assay wells as low as possible (typically <0.5%) and consistent across all wells, including controls.
-
Assay Artifacts: "Edge effects" in microplates, caused by evaporation or temperature gradients, can lead to inconsistent results. To mitigate this, avoid using the outer wells of the plate or ensure proper humidification during incubation.[8]
-
Reagent Quality: Ensure all reagents, including buffers, media, and assay components (e.g., fluorescent dyes), are of high quality and not expired.
In Vivo Studies Troubleshooting
Q1: I am not observing the expected anti-inflammatory or anti-pruritic effects of Adriforant in my animal model. Why might this be? A1:
-
Pharmacokinetics and Dosing: Adriforant has shown good oral bioavailability in rats (62%) and dogs (39%).[1] However, the optimal dose and route of administration can vary significantly depending on the animal model, species, and disease state.[3] It is crucial to perform dose-response studies to determine the effective concentration in your specific model.
-
Vehicle Formulation: The choice of vehicle for in vivo administration is critical. This compound's solubility in water is a good starting point, but for other routes (e.g., intraperitoneal), a different vehicle might be necessary to ensure solubility and stability. A common vehicle for H4R antagonists in rodent models is saline with a small percentage of a solubilizing agent like DMSO or Tween-80.[13]
-
Model-Specific H4R Role: The role of the H4 receptor can be highly context-dependent. The lack of efficacy in human atopic dermatitis trials, despite success in mouse models, underscores this point.[2] Ensure that the H4R plays a significant role in the pathology of your chosen animal model. Consider using H4R knockout animals as a negative control to validate the target's involvement.[14]
-
Compound Stability In Vivo: While Adriforant has a reasonable half-life in rats (7 hours), its stability can be influenced by metabolic processes.[1] If you suspect rapid metabolism, you may need to adjust the dosing frequency.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Functional Activity
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (Ki) | Human H4R | 2.4 nM | [1],[6] |
| Functional Antagonism (Ki) | Human H4R | 1.56 nM | [1],[6] |
| Cell Shape Change (IC₅₀) | Human Eosinophil | 0.65 nM | [1] |
| CD11b Expression (IC₅₀) | Human Eosinophil | 4.9 nM | [1] |
| Actin Polymerization (IC₅₀) | Human Eosinophil | 1.3 nM | [1] |
Table 2: this compound Selectivity Profile
| Target | Species | pKi | Reference(s) |
| Histamine H4 Receptor | Human | ~8.6 (calculated from Ki) | [1],[6] |
| Histamine H3 Receptor | Human | 6.73 | [7] |
| hERG (Kv11.1) | Human | 5.46 | [7] |
Table 3: this compound Physicochemical Properties
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₅Cl₃N₆ | [6] |
| Molecular Weight | 371.74 g/mol | [6] |
| Solubility in DMSO | ≥ 83.33 mg/mL | [6] |
| Solubility in Water | 100 mg/mL (with ultrasound) | [6] |
Experimental Protocols
Protocol 1: In Vitro ERK Phosphorylation Inhibition Assay
This protocol describes how to measure the ability of Adriforant to inhibit histamine-induced ERK phosphorylation in a cell line expressing the H4 receptor.
Materials:
-
H4R-expressing cells (e.g., CHO-H4R, HEK-H4R, or a relevant immune cell line)
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Histamine
-
Lysis buffer
-
Phospho-ERK (Thr202/Tyr204) and Total-ERK detection kits (e.g., HTRF, AlphaScreen, or ELISA-based)[8][15]
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture until they form a confluent monolayer.
-
Serum Starvation: The day before the assay, replace the culture medium with serum-free medium and incubate overnight. This reduces basal ERK phosphorylation.
-
Antagonist Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the cells and add the Adriforant dilutions. Incubate for 1-2 hours at 37°C.[8] Include a "vehicle only" control.
-
Agonist Stimulation: Prepare a solution of histamine in serum-free medium at a concentration that gives a submaximal (EC₈₀) response. Add this to the wells already containing Adriforant or vehicle and incubate for the optimal time determined for your cell line (typically 5-15 minutes) at room temperature.[8] Include a "no agonist" control.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well as per the detection kit manufacturer's instructions.
-
Detection: Transfer the cell lysates to the detection plate and perform the phospho-ERK and total-ERK quantification according to the kit protocol.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized signal against the concentration of Adriforant to determine the IC₅₀ value.
Protocol 2: In Vitro Calcium Flux Assay
This protocol details how to measure the inhibition of histamine-induced intracellular calcium mobilization by Adriforant.
Materials:
-
H4R-expressing cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[5][16]
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to prevent dye leakage)
-
This compound
-
Histamine
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with an injection system
Methodology:
-
Cell Seeding: Seed cells into black, clear-bottom 96-well plates and culture for 24 hours to allow for attachment.[16]
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2X Fluo-4 AM) and probenecid in Assay Buffer. Remove the culture medium from the cells, add the dye loading solution, and incubate for 60 minutes at 37°C in the dark.[16]
-
Wash: Gently wash the cells twice with Assay Buffer to remove excess dye.[16]
-
Compound Addition (Antagonist): Add serial dilutions of Adriforant in Assay Buffer to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths appropriate for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).[17]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject a solution of histamine (at an EC₈₀ concentration).
-
Immediately after injection, continue to record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[16]
-
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response against the Adriforant concentration to calculate the IC₅₀.
Mandatory Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
References
- 1. Adriforant | PF-3893787 | ZPL-3893797 | H4 antagonist | TargetMol [targetmol.com]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bu.edu [bu.edu]
- 6. This compound - Immunomart [immunomart.com]
- 7. adriforant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. researchgate.net [researchgate.net]
- 14. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. CALCIUM STAINING PROTOCOL [protocols.io]
Validation & Comparative
A Comparative Analysis of Adriforant Hydrochloride and JNJ-39758979 in Preclinical Atopic Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational histamine (B1213489) H4 receptor (H4R) antagonists, adriforant (B1664385) hydrochloride (also known as ZPL-389 or PF-03893787) and JNJ-39758979, based on available preclinical data in atopic dermatitis (AD) models. Both compounds have been evaluated for their potential to alleviate the pruritus and inflammation characteristic of AD.
Executive Summary
Adriforant hydrochloride and JNJ-39758979 are both potent and selective antagonists of the histamine H4 receptor, a key player in the inflammatory and pruritic pathways of atopic dermatitis. Preclinical studies in murine models of AD have demonstrated the efficacy of both compounds in reducing key disease parameters. Adriforant has been shown to attenuate itch and skin inflammation in a calcipotriol (B1668217) (MC903)-induced AD model[1]. Similarly, JNJ-39758979 has shown dose-dependent activity in dermatitis models[2][3]. While both compounds showed promise in early clinical development, their progression has been halted. Adriforant's Phase 2b trial did not meet its primary efficacy endpoints[4], and JNJ-39758979's development was stopped due to a serious adverse event (agranulocytosis) in a Phase 2a study, which was suspected to be an off-target effect[5]. This guide focuses on the preclinical experimental data to aid researchers in understanding their comparative pharmacology and potential for future therapeutic development.
Mechanism of Action: Targeting the Histamine H4 Receptor
Both this compound and JNJ-39758979 exert their therapeutic effects by antagonizing the histamine H4 receptor. The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, which are all implicated in the pathophysiology of atopic dermatitis.
Upon activation by histamine, the H4R, a Gαi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to chemotaxis of inflammatory cells, upregulation of adhesion molecules, and cytokine and chemokine release. A key downstream effect of H4R activation is the phosphorylation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cell proliferation, differentiation, and inflammation[6][7][8]. By blocking the H4R, adriforant and JNJ-39758979 inhibit these downstream signaling events, thereby reducing the inflammatory cell infiltration and pruritus associated with AD.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. novctrd.com [novctrd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchworks.creighton.edu]
- 8. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adriforant Hydrochloride and Toreforant: Efficacy and Mechanism of Action as H4 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data available for Adriforant hydrochloride and toreforant (B1681344), two selective histamine (B1213489) H4 receptor (H4R) antagonists. While both compounds showed promise in preclinical models, their clinical development has been largely halted due to insufficient efficacy in various inflammatory conditions.
This document summarizes their mechanism of action, presents available quantitative data in structured tables for ease of comparison, details experimental protocols from key studies, and visualizes relevant biological pathways and workflows.
Introduction to Adriforant and Toreforant
This compound (also known as ZPL-389 or PF-03893787) and toreforant (JNJ-38518168) are small molecule antagonists of the histamine H4 receptor. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in the pathogenesis of various inflammatory and allergic diseases by mediating chemotaxis and cytokine release.[1][2] Both Adriforant and toreforant were developed to block these H4R-mediated processes and thereby reduce inflammation and associated symptoms.
Mechanism of Action: Targeting the Histamine H4 Receptor
Both this compound and toreforant are competitive antagonists of the histamine H4 receptor.[3][4][5] The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits released upon G-protein activation can activate phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+) and activation of the MAPK signaling pathway.[2][6] This signaling cascade ultimately mediates cellular functions such as chemotaxis, particularly of eosinophils and mast cells, and the production of inflammatory cytokines.[1][7]
By binding to the H4 receptor, Adriforant and toreforant block the binding of histamine, thereby inhibiting these downstream signaling events and the subsequent inflammatory responses.
Preclinical Pharmacology: A Head-to-Head Look
Direct comparative preclinical studies are unavailable; however, data from separate publications allow for an indirect comparison of their potency and selectivity.
| Parameter | This compound | Toreforant | Reference |
| Binding Affinity (Ki) for human H4R | 2.4 nM | 8.4 ± 2.2 nM | [3][4][8] |
| Functional Antagonism (IC50) | Eosinophil shape change: 0.65 nM | Not explicitly reported, but inhibits histamine-induced eosinophil shape change | [3][4] |
| Selectivity | Selective for H4R | Excellent selectivity over other histamine receptors (H1, H2, H3) and muscarinic receptors | [3][4] |
Adriforant appears to have a slightly higher binding affinity for the human H4 receptor based on the reported Ki values. Both compounds demonstrated functional antagonism of H4R in in vitro assays using primary human eosinophils.
Clinical Efficacy: A Summary of Trial Outcomes
Despite promising preclinical data, both this compound and toreforant have faced significant challenges in clinical trials, largely failing to demonstrate sufficient efficacy to warrant further development for the indications studied.
This compound in Atopic Dermatitis
Adriforant was investigated for the treatment of moderate to severe atopic dermatitis. However, the clinical trial program was terminated due to a lack of efficacy.[9]
| Trial Identifier | Phase | Indication | Key Efficacy Endpoint | Outcome | Reference |
| CZPL389A2203 | 2 | Moderate to severe Atopic Dermatitis | Investigator's Global Assessment (IGA) response at Week 16 | The trial was terminated early as initial results indicated the treatment did not show a meaningful effect. Reduction in symptoms was similar across all treatment groups, including placebo. | [9][10] |
| CZPL389A2203E1 (Extension) | 2 | Moderate to severe Atopic Dermatitis | Long-term safety and efficacy | Terminated early due to the core trial's lack of efficacy. No meaningful reduction in symptoms was observed. | [11] |
Toreforant in Various Inflammatory Diseases
Toreforant was evaluated in a broader range of inflammatory conditions, including rheumatoid arthritis, psoriasis, and eosinophilic asthma. Across these indications, toreforant generally failed to meet its primary efficacy endpoints.
| Trial Identifier | Phase | Indication | Key Efficacy Endpoint | Outcome | Reference |
| Phase 2a | 2a | Rheumatoid Arthritis | Change in DAS28-CRP at Week 12 | Terminated prematurely. Post-hoc analysis suggested a potential reduction in signs and symptoms at the 100 mg/day dose. | [12] |
| Phase 2b | 2b | Rheumatoid Arthritis | Change in DAS28-CRP at Week 12 | No significant improvement was observed with toreforant compared to placebo. | [12] |
| NCT02295865 | 2 | Moderate to severe Plaque Psoriasis | PASI 75 response at Week 12 | Efficacy at 30 mg and 60 mg was greater than placebo but did not meet the predefined success criterion. | [13][14][15] |
| NCT01823016 | 2a | Eosinophilic Asthma | Change in pre-bronchodilator FEV1 at Week 16 | No significant difference was observed between toreforant and placebo. | [16] |
Experimental Protocols
Below are summaries of the methodologies used in key clinical trials for both compounds.
Adriforant in Atopic Dermatitis (CZPL389A2203)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 5-arm dose-ranging study.[10]
-
Participants: Patients with moderate to severe atopic dermatitis.[10]
-
Intervention: Oral Adriforant (3 mg, 10 mg, 30 mg, and 50 mg) or placebo once daily for 16 weeks.[10]
-
Primary Outcome Measure: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.[10]
-
Statistical Analysis: A logistic regression model was used with IGA response as the outcome variable and treatment and baseline IGA as covariates.[10]
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Adriforant | PF-3893787 | ZPL-3893797 | H4 antagonist | TargetMol [targetmol.com]
- 4. remedypublications.com [remedypublications.com]
- 5. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. novctrd.com [novctrd.com]
- 10. novctrd.com [novctrd.com]
- 11. novctrd.com [novctrd.com]
- 12. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Adriforant Hydrochloride's In Vivo Mechanism of Action: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Adriforant hydrochloride's in vivo performance against other histamine (B1213489) H4 receptor (H4R) antagonists in preclinical models of atopic dermatitis. The information is supported by experimental data, detailed protocols, and visual diagrams of the underlying biological pathways.
This compound (also known as ZPL389 and PF-03893787) is a selective antagonist of the histamine H4 receptor (H4R).[1][2] While its clinical development for atopic dermatitis was halted due to a lack of efficacy in a Phase 2b trial, preclinical in vivo studies in murine models have successfully validated its mechanism of action.[1][2] These studies demonstrate that by blocking the H4 receptor, Adriforant can effectively reduce key symptoms of atopic dermatitis, namely inflammation and pruritus (itching).[1][2]
This guide will delve into the in vivo experimental data supporting Adriforant's mechanism of action and compare it with other H4R antagonists, JNJ7777120 and JNJ39758979, which have also been evaluated in similar preclinical settings.
Comparative In Vivo Efficacy of H4R Antagonists
The following tables summarize the quantitative data from key in vivo studies on this compound and its alternatives in mouse models of atopic dermatitis.
Table 1: Effect on Skin Inflammation in the MC903-Induced Atopic Dermatitis Model
| Compound | Animal Model | Key Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | MC903-induced atopic dermatitis in mice | Ear Thickness / Inflammation | Ameliorates inflammation | [1][2] |
| JNJ7777120 | Croton oil-induced ear inflammation in CD-1 mice | Ear Edema | Dose-dependent inhibition of ear inflammation and polymorphonuclear leucocyte infiltration. | [3] |
| JNJ39758979 | Ovalbumin-induced atopic dermatitis-like skin lesions in mice | Epidermal Thickening | In combination with an H1R antagonist, significantly reduced epidermal thickening. | [4] |
Table 2: Effect on Pruritus in Histamine-Induced Itch Models
| Compound | Animal Model | Key Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | Histamine-induced itch response in mice | Scratching Behavior | Reduces acute histamine-induced itch response. | [1][2] |
| JNJ7777120 | Picryl chloride-induced chronic dermatitis in NC/Nga mice | Scratching Behavior | Attenuated scratching behavior after a single administration. | [5] |
| JNJ39758979 | Ovalbumin-induced atopic dermatitis-like skin lesions in mice | Scratching Behavior | In combination with an H1R antagonist, ameliorated scratching behavior. | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
MC903-Induced Skin Inflammation Model
This model is widely used to induce atopic dermatitis-like skin inflammation in mice.[6][7]
-
Animals: Typically, C57BL/6 or BALB/c mice are used.
-
Induction of Inflammation: A solution of MC903 (Calcipotriol, a vitamin D3 analog) in ethanol (B145695) is topically applied to the ears of the mice, usually daily for a period of 8 to 14 days.[8][9][10] This induces an inflammatory response characterized by ear swelling (edema), epidermal thickening (acanthosis), and infiltration of inflammatory cells such as eosinophils and mast cells.[8][9][10]
-
Treatment: this compound or alternative compounds are administered to the mice, typically orally (p.o.) or subcutaneously (s.c.), at specified doses and time points before or during the MC903 application period.
-
Endpoint Measurement: The primary endpoint is the measurement of ear thickness using a digital caliper, which serves as a surrogate for the degree of inflammation.[8][9][10] Histological analysis of ear tissue is also performed to assess epidermal thickness and the infiltration of inflammatory cells.[8][9][10]
Histamine-Induced Itch Model
This model is used to assess the anti-pruritic effects of compounds.
-
Animals: Male BalbC mice are commonly used.[11]
-
Induction of Itch: Histamine is injected intradermally into the rostral back or cheek of the mice.[11][12] This induces a scratching behavior directed at the site of injection.
-
Treatment: The test compound, such as this compound, is administered to the mice (e.g., orally or intraperitoneally) a set time before the histamine injection.
-
Endpoint Measurement: The number of scratching bouts within a defined period (e.g., 20-30 minutes) after histamine injection is video-recorded and counted.[11] A reduction in the number of scratches compared to a vehicle-treated control group indicates an anti-pruritic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of the histamine H4 receptor and a typical experimental workflow for in vivo validation.
Caption: Histamine H4 Receptor Signaling Pathway and the Action of Adriforant.
Caption: Experimental Workflow for In Vivo Validation of Adriforant.
References
- 1. researchgate.net [researchgate.net]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedfrontiers.org [biomedfrontiers.org]
- 6. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mlm-labs.com [mlm-labs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Histamine H4 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key histamine (B1213489) H4 receptor (H4R) antagonists. It summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows.
The histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed on hematopoietic cells, has emerged as a promising therapeutic target for a range of inflammatory and immune disorders, including atopic dermatitis, pruritus, and allergic asthma. Consequently, the development of selective H4R antagonists has been an active area of research. This guide focuses on a comparative analysis of four prominent H4R antagonists: JNJ-7777120, JNJ-39758979, Toreforant (JNJ-38518168), and Adriforant (ZPL-3893787).
Performance Comparison of H4R Antagonists
The following tables summarize the binding affinities and functional activities of the selected H4R antagonists based on preclinical data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM) of H4R Antagonists
| Compound | Human H4R | Mouse H4R | Rat H4R | Monkey H4R | Selectivity over H1R/H2R/H3R |
| JNJ-7777120 | ~4.5[1][2] | ~4.5[1] | ~4.5[1] | - | >1000-fold[1] |
| JNJ-39758979 | 12.5[2][3] | 5.3[3] | 188[3] | 25[3] | >80-fold[2] |
| Toreforant | 8.4[4][5] | Weak affinity | Moderate affinity | Moderate affinity | High |
| Adriforant | 2.4 | - | - | - | High |
Table 2: Functional Activity of H4R Antagonists
| Compound | Assay Type | Cell Line | Parameter | Value |
| JNJ-7777120 | cAMP Inhibition | SK-N-MC (human H4R) | pA2 | 7.9 |
| Calcium Influx | Mouse BMMCs | Inhibition | Blocks histamine-induced influx[6] | |
| Eosinophil Shape Change | Human eosinophils | IC50 | 40 nM (vs 10 µM histamine) | |
| JNJ-39758979 | cAMP Inhibition | Transfected cells | pA2 | 7.9 (human H4R)[3] |
| Eosinophil Shape Change | Human | Inhibition | Dose-dependent inhibition[2] | |
| Toreforant | Eosinophil Shape Change | Human PMNs | pA2 (estimated) | ~7.5[5] |
| hERG Channel Inhibition | HEK293 (hERG) | IC50 | 1.5 µM[5] | |
| Adriforant | Eosinophil Shape Change | Human eosinophils | IC50 | 0.65 nM |
| ERK Phosphorylation | Murine BMMCs | Inhibition | Antagonizes histamine-induced phosphorylation | |
| Calcium Flux | Murine neurons | Inhibition | Reduces histamine-dependent Ca2+ flux[7] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of H4R antagonists and the methods used for their evaluation, the following diagrams illustrate the H4R signaling pathway and a typical experimental workflow.
Detailed Experimental Methodologies
The following sections provide an overview of the methodologies for key experiments cited in the evaluation of H4R antagonists. These are generalized protocols synthesized from the available literature and may require optimization for specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H4 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the histamine H4 receptor (e.g., CHO-K1 or HEK293 cells) to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 15-100 µg of protein).
-
Add a fixed concentration of a radiolabeled ligand that binds to the H4 receptor, such as [³H]histamine.
-
Add varying concentrations of the unlabeled antagonist being tested.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H4R ligand (e.g., 100 µM unlabeled histamine).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on them using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the histamine-induced decrease in intracellular cyclic AMP (cAMP) levels, which is a hallmark of H4R activation through Gαi/o coupling.
1. Cell Culture:
-
Use a cell line stably expressing the human H4 receptor and engineered to report cAMP levels, such as CHO cells.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
Pre-incubate the cells with varying concentrations of the H4R antagonist for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (to increase basal cAMP levels) and a fixed concentration of histamine (the agonist).
-
Incubate for a defined period to allow for changes in cAMP levels.
3. Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the histamine-induced decrease in cAMP.
-
The antagonist's potency can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.
In Vivo Model: FITC-Induced Atopic Dermatitis-Like Inflammation in Mice
This model is used to evaluate the anti-inflammatory and anti-pruritic effects of H4R antagonists in a Th2-dominant inflammatory setting that mimics some aspects of atopic dermatitis.
1. Animals:
-
Use a suitable mouse strain, such as BALB/c.
2. Sensitization and Challenge:
-
Sensitization: On day 0, sensitize the mice by applying a solution of fluorescein (B123965) isothiocyanate (FITC) to the shaved abdominal skin.
-
Challenge: Several days later (e.g., day 6), challenge the mice by applying a lower concentration of FITC solution to the ear.
3. Treatment:
-
Administer the H4R antagonist (e.g., JNJ-7777120) or vehicle to the mice at specified doses and time points before the FITC challenge. The route of administration can be oral (p.o.) or subcutaneous (s.c.).
4. Assessment of Inflammation:
-
Measure ear thickness at various time points after the challenge using a digital caliper to quantify ear swelling (edema).
-
At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis to assess the infiltration of inflammatory cells (e.g., eosinophils and mast cells).
-
Homogenize the ear tissue to measure the levels of various cytokines and chemokines (e.g., IL-4, IL-5, TNF-α) using methods like ELISA or qPCR.
5. Assessment of Pruritus:
-
After the ear challenge, observe the mice for a defined period and count the number of scratching bouts directed towards the head and neck area.
6. Data Analysis:
-
Compare the ear swelling, inflammatory cell infiltration, cytokine/chemokine levels, and scratching behavior between the antagonist-treated groups and the vehicle-treated control group to determine the efficacy of the antagonist.
Clinical Development and Perspectives
The clinical development of H4R antagonists has been met with mixed success. JNJ-39758979 showed promise in early clinical trials for atopic dermatitis and pruritus but was discontinued (B1498344) due to safety concerns (agranulocytosis)[8]. Toreforant failed to meet its primary endpoints in clinical trials for asthma and psoriasis, and its development for these indications has been halted. Adriforant (ZPL-3893787) showed some efficacy in improving inflammatory skin lesions in atopic dermatitis in a Phase IIa trial, but the effect on pruritus was not statistically significant[9].
Despite these setbacks, the preclinical and early clinical data continue to support the rationale for targeting the H4 receptor in inflammatory and pruritic conditions. The challenges encountered highlight the need for developing H4R antagonists with improved safety profiles and a better understanding of the specific patient populations that are most likely to respond to this therapeutic approach. Future research will likely focus on the development of new chemical scaffolds, the potential for biased agonism to fine-tune therapeutic effects, and the exploration of combination therapies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. JNJ 7777120 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. remedypublications.com [remedypublications.com]
- 4. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist [jstage.jst.go.jp]
- 8. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
Adriforant Hydrochloride: A Comparative Analysis of a Selective Histamine H4 Receptor Antagonist
For Immediate Release
This guide provides a detailed comparative analysis of Adriforant (B1664385) hydrochloride (also known as PF-03893787 and ZPL-389), a selective histamine (B1213489) H4 receptor (H4R) antagonist.[1][2] Developed for the potential treatment of inflammatory conditions such as atopic dermatitis and psoriasis, Adriforant's cross-reactivity profile is a critical aspect for researchers and drug development professionals.[2][3][4][5] This document compares its performance with other notable H4R antagonists, Toreforant and JNJ 7777120, supported by available experimental data. While Adriforant showed promise in preclinical models and early clinical studies for atopic dermatitis, its development was ultimately terminated.[3][6]
Mechanism of Action and Signaling Pathway
Adriforant acts as a competitive antagonist at the histamine H4 receptor.[3] This receptor is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells. Upon binding of its endogenous ligand, histamine, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the H4R also triggers other signaling cascades, such as the mobilization of intracellular calcium and the activation of the ERK pathway, which collectively contribute to inflammatory cell chemotaxis and cytokine release.[3] By blocking this receptor, Adriforant is designed to inhibit these downstream inflammatory responses.[4][5]
Comparative Receptor Binding Profile
The selectivity of a drug candidate is paramount to its safety and efficacy profile. An ideal H4R antagonist should exhibit high affinity for the H4 receptor with minimal binding to other histamine receptor subtypes (H1, H2, and H3) and other off-target receptors. The following table summarizes the available receptor binding affinity data (Ki values) for Adriforant and its comparators. A lower Ki value indicates a higher binding affinity.
| Compound | H4R (human) Ki (nM) | H1R (human) Ki (nM) | H2R (human) Ki (nM) | H3R (human) Ki (nM) |
| Adriforant hydrochloride | 2.4 [7] | Not Available | Not Available | ~186 |
| Toreforant | 8.4 ± 2.2 | >10,000 | >1,000 | Weak affinity |
| JNJ 7777120 | 4.5 | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity |
Data for Toreforant and JNJ 7777120 are compiled from published literature.
While comprehensive public data on Adriforant's cross-reactivity against a broad panel of receptors is scarce, it is consistently referred to as a "selective" H4R antagonist.[1][6] The available data indicates a significant selectivity for H4R over H3R. For Toreforant, data shows excellent selectivity across the histamine receptor family and a screen against 50 other targets revealed minimal off-target binding, with some interaction noted at the muscarinic M1 receptor. JNJ 7777120 is reported to have a selectivity of over 1000-fold for H4R compared to the other histamine receptor subtypes.
Comparative Functional Activity
Beyond receptor binding, the functional consequence of this binding is a key performance indicator. The following table presents the half-maximal inhibitory concentration (IC50) of Adriforant in various human eosinophil functional assays, which are relevant to its intended anti-inflammatory effect.
| Functional Assay | Adriforant IC50 (nM) |
| Eosinophil Shape Change | 0.65[7] |
| CD11b Expression | 4.9[7] |
| Actin Polymerization | 1.3[7] |
These low nanomolar IC50 values demonstrate Adriforant's potent functional antagonism at the cellular level, consistent with its high binding affinity for the H4 receptor.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
-
General Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably or transiently expressing the human histamine receptor subtype of interest (H1R, H2R, H3R, or H4R) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.[8] The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[9]
-
Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-histamine or another high-affinity radiolabeled antagonist) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Adriforant).
-
Separation and Counting: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.[10] The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand. The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon H4R activation.
-
Objective: To assess the functional antagonist activity of a test compound at the H4 receptor.
-
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the H4 receptor are seeded into microplates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11] This dye is cell-permeable and becomes fluorescent upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Adriforant).
-
Agonist Stimulation and Signal Detection: A known H4R agonist (e.g., histamine or imetit) is added to the wells to stimulate the receptor. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader with kinetic reading capabilities (e.g., a FLIPR instrument).
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is determined by plotting the response against the antagonist concentration.
-
Conclusion
This compound is a potent and selective histamine H4 receptor antagonist, as demonstrated by its high binding affinity and functional activity in relevant cellular assays. While it exhibits clear selectivity for the H4R over the H3R, a comprehensive public cross-reactivity profile against a wider range of receptors is not available, a point to consider in the context of drug development. In comparison, alternatives like Toreforant and JNJ 7777120 have more extensively documented selectivity profiles. This guide highlights the importance of thorough cross-reactivity studies in the characterization of selective drug candidates and provides a framework for the comparative evaluation of H4R antagonists.
References
- 1. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. adriforant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
- 5. novctrd.com [novctrd.com]
- 6. The β2 adrenergic receptor cross-linked interactome identifies 14-3-3 proteins as regulating the availability of signaling-competent receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adriforant | PF-3893787 | ZPL-3893797 | H4 antagonist | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can 5-HT3 Antagonists Really Contribute to Serotonin Toxicity? A Call for Clarity and Pharmacological Law and Order - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Performance of Histamine H4 Receptor Antagonists
For researchers, scientists, and drug development professionals navigating the landscape of histamine (B1213489) H4 receptor (H4R) antagonists, a clear and objective comparison of preclinical candidates is crucial. This guide provides a comprehensive head-to-head analysis of key H4R antagonists, summarizing their performance in critical preclinical studies. Supported by experimental data, this document aims to facilitate informed decisions in the pursuit of novel therapeutics for inflammatory and immune disorders.
The histamine H4 receptor, the newest member of the histamine receptor family, has emerged as a promising drug target for a range of conditions including pruritus, asthma, atopic dermatitis, and pain.[1][2] Unlike the well-established H1 and H2 receptors, the H4R is primarily expressed on cells of the immune system, such as mast cells, eosinophils, T cells, and dendritic cells, positioning it as a key modulator of inflammatory responses.[3] The development of selective H4R antagonists has been instrumental in elucidating the receptor's role in pathophysiology and has paved the way for potential clinical applications.[1][4]
This guide offers a comparative overview of some of the most extensively studied H4R antagonists in the preclinical arena, focusing on their potency, selectivity, and in vivo efficacy.
Comparative Preclinical Data of H4R Antagonists
The following tables summarize the in vitro and in vivo preclinical data for several prominent H4R antagonists. Direct head-to-head comparisons in the same study are prioritized where available to ensure data consistency.
In Vitro Potency and Selectivity
The affinity (Ki) and functional antagonism (IC50 or pA2) of a compound for the H4R are critical indicators of its potency. Equally important is its selectivity over other histamine receptor subtypes (H1R, H2R, H3R) to minimize off-target effects.
| Compound | Human H4R Ki (nM) | Human H4R Functional Antagonism | Selectivity over H1R | Selectivity over H2R | Selectivity over H3R | Reference |
| JNJ7777120 | ~13-41 | pA2 ≈ 7.8 | >1000-fold | >1000-fold | ~100-fold | [3] |
| JNJ39758979 | 12.5 ± 2.6 | - | >80-fold | >80-fold | >80-fold | [4] |
| A-940894 | 71 | IC50 (Ca2+) = 110 nM | ~70-fold | ~70-fold | >50-fold | |
| VUF6002 | - | - | - | - | - | |
| Toreforant | - | - | - | - | - |
Data presented as approximate values or ranges as reported in the literature. Functional antagonism values are assay-dependent.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of H4R antagonists is evaluated in various animal models that mimic human diseases. Efficacy is often measured by the dose required to produce a 50% effect (ED50).
| Compound | Animal Model | Species | Key Efficacy Endpoint | ED50 / Effective Dose | Reference |
| JNJ7777120 | Zymosan-induced peritonitis | Mouse | Inhibition of neutrophil influx | 30 mg/kg, i.p. | |
| Ovalbumin-induced asthma | Mouse | Reduction of eosinophil infiltration | 5, 20, and 50 mg/kg | ||
| Carrageenan-induced hyperalgesia | Rat | Reduction of paw edema and hyperalgesia | 10 and 30 mg/kg, s.c. | ||
| JNJ39758979 | Ovalbumin-induced asthma | Mouse | Dose-dependent activity | - | [4] |
| Contact dermatitis | Mouse | Dose-dependent activity | - | [4] | |
| A-940894 | Zymosan-induced peritonitis | Mouse | Significant blockade of neutrophil influx | 30 mg/kg, p.o. | |
| VUF6002 | Carrageenan-induced hyperalgesia | Rat | Reduction of paw edema and hyperalgesia | 10 mg/kg, s.c. |
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for H4R
This assay is fundamental for determining the binding affinity of a compound to the H4 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human H4 receptor.
Materials:
-
Membranes from HEK293T cells transiently transfected with the human H4 receptor.
-
Radioligand: [3H]-Histamine.
-
Binding Buffer: 50 mM Tris-HCl.
-
Test compounds at various concentrations.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Histamine and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a downstream effect of H4R activation.
Objective: To determine the potency of an H4R antagonist in inhibiting histamine-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Histamine (agonist).
-
Test compounds (antagonists).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Protocol:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of the antagonist to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H4 receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response (IC50).
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory activity of H4R antagonists.
Objective: To evaluate the effect of an H4R antagonist on neutrophil infiltration in an acute inflammatory model.
Materials:
-
Male C57BL/6 mice.
-
Zymosan A from Saccharomyces cerevisiae.
-
Test compound (H4R antagonist) and vehicle.
-
Phosphate-buffered saline (PBS).
-
Peritoneal lavage equipment.
-
Flow cytometer or hemocytometer.
Protocol:
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the inflammatory challenge.
-
Induction of Peritonitis: Inject a sterile solution of zymosan (e.g., 1 mg in saline) into the peritoneal cavity of the mice.
-
Cell Collection: After a specific time (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate cells by lavage with cold PBS.
-
Cell Counting: Determine the total number of cells in the lavage fluid.
-
Differential Cell Count: Perform a differential cell count to specifically quantify the number of neutrophils, for example, by flow cytometry using specific cell surface markers (e.g., Ly-6G) or by morphological analysis of stained cytospins.
-
Data Analysis: Compare the number of neutrophils in the peritoneal lavage of compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: H4R Signaling Pathway.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical trial data analysis of Adriforant hydrochloride
An In-depth Comparative Analysis of Adriforant Hydrochloride for Atopic Dermatitis
This guide provides a detailed comparison of this compound (ZPL-389), an investigational histamine (B1213489) H4 receptor (H4R) antagonist, with established and emerging therapies for the treatment of moderate-to-severe atopic dermatitis (AD). The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual pathways to support further research and development in dermatology.
Executive Summary
This compound was developed as a potential oral treatment for atopic dermatitis, targeting the histamine H4 receptor to interrupt inflammatory and pruritic pathways. While an initial Phase 2a study showed promising results in reducing the signs and symptoms of AD, a subsequent, larger Phase 2b trial was terminated early due to a lack of efficacy.[1][2][3] This guide places the clinical trial data for Adriforant in context with current standard-of-care treatments, including biologics and Janus kinase (JAK) inhibitors, to provide a comprehensive overview of the therapeutic landscape.
Mechanism of Action: The Role of the Histamine H4 Receptor
Histamine is a key mediator in allergic inflammation and pruritus, primarily through its four G protein-coupled receptors.[4][5] While H1 receptor antagonists are standard for urticaria, their efficacy in atopic dermatitis is limited.[6][7] The histamine H4 receptor is predominantly expressed on immune cells critical to AD pathogenesis, including mast cells, eosinophils, dendritic cells, and T-cells.[8][9][10]
Activation of H4R triggers several downstream effects:
-
Immune Cell Chemotaxis: It mediates the recruitment of mast cells and eosinophils to sites of inflammation.[9][10]
-
Pro-inflammatory Cytokine Release: It stimulates the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-8, from mast cells. It is also implicated in the increased secretion of the "itch cytokine" IL-31 by Th2 cells.[5][8]
-
Signal Transduction: H4R is coupled to Gαi/o proteins, and its activation leads to intracellular Ca2+ mobilization and activation of the MAPK signaling pathway, amplifying the inflammatory response.[10][11]
Adriforant acts as a selective antagonist of H4R, aiming to block these histamine-driven pro-inflammatory and pruritic signals.[12]
Below is a diagram illustrating the signaling pathway of the Histamine H4 Receptor in an immune cell.
Clinical Trial Data Analysis: this compound
Phase 2a Proof-of-Concept Study
An initial Phase 2a study provided encouraging results for Adriforant (ZPL-389) in adults with moderate-to-severe AD.
Experimental Protocol:
-
Design: Randomized, double-blind, placebo-controlled, multi-country study.[2]
-
Population: 98 subjects with moderate-to-severe atopic dermatitis.[2]
-
Intervention: Adriforant (30 mg, once daily, oral) vs. placebo for 8 weeks.[1][2]
-
Primary Efficacy Endpoints: Change from baseline in Eczema Area and Severity Index (EASI) score at week 8.[2] Other endpoints included SCORAD (SCORing Atopic Dermatitis) and pruritus scores.[1]
Efficacy Results: The study met its primary endpoint, showing a clinically and statistically significant reduction in AD signs and symptoms.
| Efficacy Endpoint | Adriforant (30 mg) | Placebo | p-value |
| EASI Score Reduction | 50% | 27% | p=0.01 |
| SCORAD Score Reduction | 43% | 26% | p=0.004 |
| Body Surface Area (BSA) Reduction | 18% | 12% | p=0.04 |
| Pruritus NRS Reduction | ~42% (3 points) | ~37% | Not Statistically Significant |
| Data sourced from Ziarco Pharma press releases.[1][2] |
Safety and Tolerability: Adriforant was reported to be well-tolerated with a safety profile comparable to placebo.[2]
Phase 2b (ZEST Trial) and Extension Study
Following the promising Phase 2a results, a larger dose-ranging Phase 2b study (Protocol CZPL389A2203) was initiated.
Experimental Protocol:
-
Design: Randomized, double-blind, placebo-controlled, 5-arm, parallel-group study.[13]
-
Population: Planned for 360 adults with moderate-to-severe AD (IGA score ≥3, EASI score ≥12).[12][13] A total of 291 participants were enrolled before termination.[3]
-
Intervention: Multiple oral doses of Adriforant (3 mg, 10 mg, 30 mg, 50 mg) vs. placebo once daily for 16 weeks.[13]
-
Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at Week 16.[13]
Results and Outcome: The trial was terminated early by the sponsor (Novartis) because initial results indicated that Adriforant did not show a meaningful effect in participants with moderate-to-severe atopic dermatitis compared to placebo.[3][14]
-
Efficacy: After 16 weeks of treatment, the reduction in the extent and severity of eczema symptoms was similar across all treatment groups, including placebo. There was no meaningful difference in the proportion of participants achieving clear or almost clear skin (IGA 0/1) between the Adriforant groups and the placebo group.[3]
-
Safety: Overall, 60% of participants (175 out of 291) experienced one or more adverse events, with no meaningful difference between treatment groups and placebo.[3] Serious adverse events occurred in 3% of participants (10 out of 291).[3] Twelve percent of participants (35 out of 291) discontinued (B1498344) treatment due to adverse events, with the most common reasons being worsening of eczema, nausea, dizziness, and dyspnoea.[3]
The subsequent extension study (CZPL389A2203E1) was also terminated early for the same reason.[14]
Comparison with Alternative Therapies
The therapeutic landscape for moderate-to-severe atopic dermatitis has evolved significantly, with highly effective biologics and small molecule inhibitors now available. The table below compares the efficacy of Adriforant (from its positive Phase 2a study) with pivotal trial data for approved biologics and JAK inhibitors. It is important to note the limitations of cross-trial comparisons due to differences in study design, patient populations, and time points.
| Drug Class | Drug Name | Mechanism of Action | Efficacy Endpoint (Week 12-16) | Adverse Event Profile Highlights |
| H4R Antagonist | Adriforant (ZPL-389) | Histamine H4 Receptor Antagonist | ~50% EASI reduction (Phase 2a, 8 wks)[1][2] No significant efficacy (Phase 2b)[3] | Generally well-tolerated in early trials; later trial showed discontinuation due to AD worsening, nausea, dizziness.[3] |
| Biologic (Anti-IL-4/13) | Dupilumab | Inhibits IL-4 & IL-13 signaling | ~51% of patients achieve EASI-75 [15] ~37% achieve IGA 0/1 [15] | Conjunctivitis, injection site reactions, oral herpes.[16] |
| Biologic (Anti-IL-13) | Tralokinumab | Inhibits IL-13 signaling | ~33% of patients achieve EASI-75 [17] ~20% achieve IGA 0/1 [17] | Upper respiratory tract infections, conjunctivitis, injection site reactions.[17] |
| Oral JAK Inhibitor | Upadacitinib (30mg) | Selective JAK1 Inhibitor | ~70% of patients achieve EASI-75 [17] ~48% achieve IGA 0/1 [17] | Acne, nausea, upper respiratory tract infections, herpes simplex. Boxed warning for serious infections, malignancy, major adverse cardiovascular events, and thrombosis.[15][18] |
| Oral JAK Inhibitor | Abrocitinib (200mg) | Selective JAK1 Inhibitor | ~63% of patients achieve EASI-75 [17] ~44% achieve IGA 0/1 [17] | Nausea, headache, acne, herpes simplex. Boxed warning similar to other oral JAK inhibitors.[17][18] |
| Oral JAK Inhibitor | Baricitinib (4mg) | JAK1/2 Inhibitor | ~31% of patients achieve EASI-75 [18] ~17% achieve IGA 0/1 [18] | Upper respiratory tract infections, headache, increased creatine (B1669601) phosphokinase. Boxed warning similar to other oral JAK inhibitors.[15][18] |
EASI-75 = ≥75% improvement in Eczema Area and Severity Index; IGA 0/1 = Investigator's Global Assessment score of clear or almost clear.
Experimental Workflow and Clinical Endpoints
A typical clinical trial for an atopic dermatitis therapy follows a structured workflow from patient screening to final analysis. Key endpoints are designed to measure both clinician-assessed signs and patient-reported symptoms.
Below is a generalized workflow for a Phase 2/3 atopic dermatitis clinical trial.
Common Clinical Endpoints in Atopic Dermatitis Trials:
-
Investigator's Global Assessment (IGA): A static 5-point scale (0=clear to 4=severe) assessing the overall severity of AD. A typical primary endpoint is the proportion of subjects achieving IGA 0 or 1 with a ≥2-point reduction from baseline.[19][20]
-
Eczema Area and Severity Index (EASI): A composite score that grades the severity of four clinical signs (erythema, induration/papulation, excoriation, lichenification) and the extent of body surface area affected. Common secondary endpoints include EASI-50, EASI-75, and EASI-90, representing the percentage of patients achieving a 50%, 75%, or 90% improvement from baseline.[19][21]
-
Peak Pruritus Numerical Rating Scale (NRS): A patient-reported outcome where patients rate the intensity of their worst itch over the past 24 hours on an 11-point scale (0=no itch to 10=worst imaginable itch). A key endpoint is the proportion of patients achieving a ≥4-point improvement.[19][22]
-
Dermatology Life Quality Index (DLQI): A patient-reported questionnaire assessing the impact of the skin disease on a patient's quality of life.[22]
Conclusion
This compound, a selective histamine H4 receptor antagonist, represented a novel oral therapeutic approach for atopic dermatitis. While preclinical data and an early-phase clinical study were promising, the pivotal Phase 2b trial failed to demonstrate efficacy, leading to the discontinuation of its development for this indication.[3][23] The trial results underscore the complexity of atopic dermatitis, suggesting that antagonism of the H4 receptor alone may be insufficient to significantly impact the multifaceted pathophysiology of the disease in a broad patient population.[23]
In contrast, therapies targeting key cytokine pathways (IL-4, IL-13) and intracellular signaling cascades (JAK-STAT) have demonstrated robust and consistent efficacy, fundamentally changing the standard of care for moderate-to-severe atopic dermatitis. The data presented in this guide highlights the high bar for new entrants in this therapeutic area and provides a comparative context for evaluating novel mechanisms of action against clinically validated targets.
References
- 1. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]
- 2. Ziarco Pharma Announces Positive Top Line Results From Phase 2a Study In Moderate To Severe Atopic Dermatitis With Its Oral Lead Compound ZPL-389 [clinicalleader.com]
- 3. novctrd.com [novctrd.com]
- 4. Histamine, antihistamines and atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of atopic dermatitis: Clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 8. The role of the histamine H4 receptor in atopic dermatitis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 12. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novctrd.com [novctrd.com]
- 14. novctrd.com [novctrd.com]
- 15. Biologic and Small Molecule Therapy in Atopic Dermatitis [mdpi.com]
- 16. Biologics for Treatment of Atopic Dermatitis: Current Status and Future Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Term Effectiveness and Safety of Biologic and Small Molecule Drugs for Moderate to Severe Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal Use of Jak Inhibitors and Biologics for Atopic Dermatitis on the Basis of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inderocro.com [inderocro.com]
- 20. Adult Clinical Study Designs | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 21. What are the best endpoints for Eczema Area and Severity Index and Scoring Atopic Dermatitis in clinical practice? A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Response in Atopic Dermatitis: A Systematic Review of the Psychometric Performance of Measures Used in HTAs and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials for histamine H4 receptor antagonists
A Comparative Guide to Histamine (B1213489) H4 Receptor Antagonists in Clinical Trials
The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated disorders.[1][2] As the most recently identified histamine receptor, its expression is predominantly found on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells.[2][3] This localization implicates the H4R as a key modulator of immune responses and inflammation, distinguishing its function from other histamine receptors.[3][4] Consequently, the development of H4R antagonists has been a focus of pharmaceutical research, leading to several candidates entering clinical trials for conditions such as atopic dermatitis, pruritus, asthma, and rheumatoid arthritis.[5]
This guide provides a meta-analytical comparison of the clinical trial data for prominent H4R antagonists, presenting quantitative outcomes, experimental methodologies, and relevant biological pathways to support researchers and drug development professionals.
Comparative Efficacy and Safety of H4R Antagonists
The clinical development of H4R antagonists has seen mixed results, with some compounds showing promise, particularly in dermatological conditions, while others have failed to meet primary endpoints or have been discontinued (B1498344) due to safety concerns.[5] The following tables summarize key quantitative data from Phase II clinical trials of several H4R antagonists.
Table 1: Efficacy in Atopic Dermatitis (AD)
| Compound | Trial Phase | Primary Endpoint | Result vs. Placebo | Key Secondary Outcomes | Citation(s) |
| ZPL-3893787 | IIa | Change in EASI Score at Week 8 | 50% reduction vs. 27% for placebo (Placebo-adjusted reduction of 5.1, p=0.01) | 41% reduction in SCORAD vs. 26% for placebo (p=0.004); No significant difference in pruritus reduction. | [6] |
| JNJ-39758979 | IIa | Change in EASI Score at Week 6 | Did not meet primary endpoint. Numerical improvement in median EASI (-3.7 for 100mg, -3.0 for 300mg vs. -1.3 for placebo). | Nominally significant improvements in patient-reported pruritus scores (PCRS, PNRS, SGICP), especially with 300mg dose. | [7] |
EASI: Eczema Area and Severity Index; SCORAD: SCORing Atopic Dermatitis; PCRS: Pruritus Categorical Response Scale; PNRS: Pruritus Numeric Rating Scale; SGICP: Subject's Global Impressions of Change in Pruritus.
Table 2: Efficacy in Other Inflammatory Conditions
| Compound | Indication | Trial Phase | Primary Endpoint | Result vs. Placebo | Citation(s) |
| Toreforant | Eosinophilic Asthma | IIa | Change in pre-bronchodilator FEV1 at Week 16 | No significant difference (-0.19% difference, p=0.90). | [8] |
| Toreforant | Plaque Psoriasis | II | PASI 75 response at Week 12 | Did not meet predefined success criterion, though response rates were higher than placebo (posterior probability of greater response was 97.4% for 30mg). | [9][10] |
| Toreforant | Rheumatoid Arthritis | IIb | Change in DAS28-CRP at Week 12 | No significant improvement. | [11] |
| JNJ-39758979 | Uncontrolled Asthma | IIa | Change in pre-bronchodilator FEV1 at Week 12 | Did not meet primary endpoint in the overall population. Nominally significant improvements in subgroups with eosinophilia. | [12] |
FEV1: Forced Expiratory Volume in 1 second; PASI 75: 75% improvement in Psoriasis Area and Severity Index; DAS28-CRP: 28-joint Disease Activity Score-C-reactive protein.
Table 3: Key Safety Findings
| Compound | Indication(s) | Key Adverse Events (AEs) | Status | Citation(s) |
| JNJ-39758979 | Atopic Dermatitis, Asthma, Pruritus | Drug-induced agranulocytosis/neutropenia (led to study termination in AD trial). Headache (9%), Nausea (13%) in healthy volunteer study. | Development Terminated | [5][7][13] |
| Toreforant | Asthma, Psoriasis, Rheumatoid Arthritis | Generally well-tolerated. No deaths or serious AEs reported in asthma and psoriasis studies. A patient fatality occurred in a Phase IIa RA study, though it was deemed secondary hemophagocytic lymphohistiocytosis. | Development appears to have ceased. | [8][9][10][11] |
| ZPL-3893787 | Atopic Dermatitis | Well-tolerated in the Phase IIa study. | Acquired by Novartis; further development status unclear. | [6] |
| Mipsagargin | Solid Tumors (HCC) | Fatigue, rash, nausea, pyrexia, infusion-related reactions. Reversible Grade 3 acute renal failure in two patients. | Phase II completed. | [14][15][16][17] |
Note: Mipsagargin is a prodrug targeted to Prostate-Specific Membrane Antigen (PSMA) and not a traditional H4R antagonist, but it is included here for broader context on compounds interacting with related pathways explored in early research.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and study designs is crucial for interpreting clinical trial data. The following diagrams illustrate the H4R signaling cascade and a generalized workflow for the clinical trials discussed.
Histamine H4 Receptor Signaling Pathway
The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2] Its activation by histamine initiates a signaling cascade that leads to the modulation of immune cell function. Key events include the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), mobilization of intracellular calcium, and activation of the MAPK pathway, ultimately influencing chemotaxis and cytokine production.[2][18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (JNJ-39758979) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GenSpera Announces Positive Phase II Data for Investigational Agent Mipsagargin [prnewswire.com]
- 15. researchgate.net [researchgate.net]
- 16. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Adriforant Hydrochloride Against Next-Generation H4R Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adriforant hydrochloride (ZPL389, PF-03893787) with key next-generation histamine (B1213489) H4 receptor (H4R) antagonists. The content is designed to assist researchers and drug development professionals in evaluating the performance of these compounds based on available preclinical and clinical data.
Introduction to H4R Antagonism
The histamine H4 receptor, the fourth identified member of the histamine receptor family, is primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells. Its activation is implicated in the pathogenesis of various inflammatory and allergic conditions, such as atopic dermatitis, asthma, and pruritus. Consequently, H4R has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-pruritic drugs.
This compound is a potent and selective H4R antagonist that has been evaluated in clinical trials for atopic dermatitis. While it demonstrated preclinical efficacy in reducing itch and inflammation in mouse models, it did not meet its primary endpoints in a Phase 2b clinical trial, leading to the termination of its development for this indication.[1][2] This guide benchmarks Adriforant against other notable H4R antagonists that represent the evolution of research in this area:
-
JNJ-7777120: A first-generation, potent, and selective H4R antagonist widely used as a research tool. Its clinical development was halted due to a short in-vivo half-life and toxicity findings in preclinical studies.[3][4]
-
JNJ-39758979: A next-generation H4R antagonist that showed clinical efficacy in reducing pruritus and atopic dermatitis. However, its development was terminated due to safety concerns, specifically the occurrence of agranulocytosis.[3][5]
-
Toreforant (JNJ-38518168): Another next-generation H4R antagonist with a favorable preclinical safety profile that has been investigated in clinical trials for rheumatoid arthritis, asthma, and psoriasis.[3][6][7]
In Vitro Pharmacological Profile
The in vitro potency and selectivity of H4R antagonists are critical determinants of their therapeutic potential and safety. The following tables summarize the key pharmacological parameters for this compound and the selected next-generation antagonists.
Table 1: H4 Receptor Binding Affinity (Ki) of this compound and Next-Generation Antagonists
| Compound | Human H4R Ki (nM) | Mouse H4R Ki (nM) | Rat H4R Ki (nM) | Monkey H4R Ki (nM) |
| This compound | 2.4 | - | - | - |
| JNJ-7777120 | 4.5 | ~4 | ~4 | - |
| JNJ-39758979 | 12.5 | 5.3 | 188 | 25 |
| Toreforant | 8.4 | 307 | - | - |
Ki values represent the equilibrium dissociation constant and are indicative of the affinity of the antagonist for the receptor. A lower Ki value signifies a higher binding affinity. Data compiled from multiple sources.[5][6][8][9]
Table 2: H4 Receptor Functional Antagonism (IC50/pA2) of this compound and Next-Generation Antagonists
| Compound | Functional Assay | Species | IC50 (nM) / pA2 |
| This compound | - | - | - |
| JNJ-7777120 | Eosinophil Shape Change | Human | IC50: ~40 |
| JNJ-39758979 | cAMP Inhibition | Human | pA2: 7.9 |
| Toreforant | Eosinophil Shape Change | Human | IC50: 296 (in whole blood) |
IC50 represents the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. pA2 is a measure of the potency of a competitive antagonist. Higher values indicate greater potency. Data compiled from multiple sources.[6][9]
Table 3: Selectivity Profile of H4R Antagonists
| Compound | H4R Selectivity over H1R | H4R Selectivity over H2R | H4R Selectivity over H3R |
| This compound | >1000-fold | >1000-fold | >100-fold |
| JNJ-7777120 | >1000-fold | >1000-fold | >1000-fold |
| JNJ-39758979 | >80-fold | >80-fold | >80-fold |
| Toreforant | High | High | Weak affinity for H3R |
Selectivity is crucial for minimizing off-target effects. The values represent the fold-difference in affinity for the H4 receptor compared to other histamine receptor subtypes. Data compiled from multiple sources.[5][6][9][10]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of H4R antagonists has been evaluated in various animal models of inflammation and pruritus. This section summarizes the key in vivo findings for the compared compounds.
Table 4: In Vivo Efficacy of H4R Antagonists in Preclinical Models
| Compound | Animal Model | Disease Area | Key Findings |
| This compound | Mouse MC903 model | Skin Inflammation | Ameliorated inflammation.[1][2] |
| Mouse histamine-induced itch model | Pruritus | Reduced acute itch response.[1][2] | |
| JNJ-7777120 | Mouse zymosan-induced peritonitis | Inflammation | Significantly blocked neutrophil infiltration.[9] |
| Mouse model of allergic asthma | Asthma | Reduced eosinophil and lymphocyte influx into airways. | |
| Mouse models of pruritus | Pruritus | Potently inhibited histamine-induced and allergic pruritus.[11] | |
| JNJ-39758979 | Mouse model of asthma (ovalbumin-induced) | Asthma | Dose-dependently inhibited eosinophil infiltration.[8] |
| Mouse model of contact hypersensitivity | Skin Inflammation | Decreased ear edema.[8] | |
| Mouse model of pruritus (histamine-induced) | Pruritus | Inhibited histamine-induced pruritus.[12] | |
| Toreforant | Mouse model of asthma (ovalbumin-induced) | Asthma | Reduced eosinophils, neutrophils, and lymphocytes in BAL fluid at ≥5 mg/kg.[13] |
| Mouse collagen-induced arthritis model | Arthritis | Reduced disease severity.[13] | |
| Mouse histamine-induced scratching model | Pruritus | Did not inhibit scratching, possibly due to low CNS exposure.[6][13] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for its correct interpretation.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the antagonist to the H4 receptor.
-
Principle: This assay measures the ability of a test compound (unlabeled antagonist) to compete with a radiolabeled ligand (e.g., [³H]histamine) for binding to cells or membranes expressing the H4 receptor.
-
General Procedure:
-
Cell membranes or whole cells expressing the H4 receptor are prepared.
-
A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Assays
-
Objective: To measure the ability of an antagonist to inhibit the functional response mediated by H4R activation.
-
Types of Assays:
-
cAMP Accumulation Assay: The H4R is coupled to a Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.
-
GTPγS Binding Assay: This assay directly measures the activation of G-proteins. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used, and its incorporation is measured as an indicator of receptor activation. Antagonists inhibit this agonist-induced [³⁵S]GTPγS binding.
-
Eosinophil Shape Change Assay: Activation of H4R on eosinophils induces a characteristic shape change, which can be quantified by flow cytometry. Antagonists are evaluated for their ability to inhibit this agonist-induced shape change.
-
Calcium Mobilization Assay: H4R activation can lead to an increase in intracellular calcium concentration. This is measured using calcium-sensitive fluorescent dyes. Antagonists block the agonist-induced calcium flux.
-
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can stimulate other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and calcium mobilization, which collectively contribute to the pro-inflammatory and chemotactic responses observed in immune cells.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow: In Vitro Antagonist Profiling
The following diagram illustrates a typical workflow for the in vitro characterization of H4R antagonists.
Caption: In Vitro H4R Antagonist Profiling Workflow.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and selected next-generation H4R antagonists. While Adriforant demonstrated promising preclinical activity, its lack of clinical efficacy in atopic dermatitis underscores the challenges in translating preclinical findings to human diseases. The next-generation antagonists, JNJ-39758979 and Toreforant, represent further advancements in the field, with JNJ-39758979 showing clinical proof-of-concept for H4R antagonism in pruritus before its discontinuation due to safety concerns. Toreforant, with a more favorable safety profile, has been explored in a broader range of inflammatory conditions, although with mixed clinical results.[3][6][7]
The data presented in this guide, including in vitro potency, selectivity, and in vivo efficacy, provide a valuable resource for researchers in the field of histamine pharmacology and drug discovery. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for designing and interpreting further studies aimed at developing safe and effective H4R antagonists for the treatment of inflammatory and allergic diseases.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. remedypublications.com [remedypublications.com]
- 7. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 8. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]
- 13. remedypublications.com [remedypublications.com]
Safety Operating Guide
Proper Disposal of Adriforant Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers and drug development professionals handling Adriforant hydrochloride now have a centralized resource for essential safety and disposal information. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this histamine (B1213489) H4 receptor antagonist, ensuring compliance with general laboratory safety standards. This compound is an investigational compound with potential genetic and carcinogenic hazards, and it is toxic to aquatic life, necessitating stringent disposal protocols.
Hazard Profile and Safety Precautions
This compound presents several health and environmental hazards. The following table summarizes its key characteristics based on available safety data.
| Hazard Category | Description |
| Health Hazards | Suspected of causing genetic defects and cancer. May damage fertility or the unborn child. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. |
| Chemical Properties | Solid powder, soluble in DMSO and water. |
Due to these hazards, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Disposal Procedure
The following procedure is based on general best practices for the disposal of hazardous pharmaceutical and chemical waste in a laboratory setting.[1][2][3][4] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have protocols unique to your location.
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.[1] It should be collected in a designated, clearly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a chemically resistant, leak-proof container with a secure lid for all this compound waste.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound"
-
Known hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name of the principal investigator and the laboratory location.[4]
-
Step 3: Waste Accumulation and Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.[4][5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste at any one time.[4]
Step 4: Arranging for Disposal
-
Once the container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check with your institution), arrange for its removal by your institution's EHS or a licensed hazardous waste disposal company.[2][5]
-
Complete any required waste pickup request forms accurately and completely.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow for In Vitro Studies
While specific experimental protocols will vary, the following provides a general workflow for studying the effects of this compound on cellular signaling pathways, such as ERK phosphorylation.
Objective: To determine the effect of this compound on histamine-induced ERK phosphorylation in a relevant cell line.
Materials:
-
This compound
-
Cell line expressing histamine H4 receptors (e.g., bone marrow-derived mast cells)
-
Cell culture media and reagents
-
Histamine
-
Lysis buffer
-
Primary and secondary antibodies for Western blotting (anti-pERK, anti-ERK)
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound for a predetermined amount of time.
-
Stimulation: Stimulate the cells with histamine for a specific duration to induce ERK phosphorylation.
-
Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of this compound on histamine-induced ERK phosphorylation.
This compound Signaling Pathway
This compound acts as a competitive antagonist at the histamine H4 receptor.[6] By blocking the binding of histamine, it inhibits downstream signaling cascades that are involved in inflammatory and immune responses.[6][7]
Caption: this compound's mechanism of action.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Adriforant Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Adriforant hydrochloride, a novel histamine (B1213489) H4 receptor antagonist. The following guidelines on personal protective equipment (PPE), operational procedures, and disposal are based on best practices for managing potentially hazardous research compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Operational Guidance |
| Hand Protection | Two pairs of chemotherapy-grade gloves (e.g., nitrile or neoprene) meeting ASTM D6978 standards.[1] | Change gloves every 30 minutes or immediately if contaminated.[2] The outer glove should be removed and disposed of within the containment area (e.g., fume hood). Wash hands thoroughly before donning and after removing gloves.[2] |
| Body Protection | Disposable, long-sleeved gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials resistant to chemical permeation.[1] | Gowns should close in the back and have tight-fitting cuffs.[3] Gowns worn in hazardous areas should not be worn elsewhere and should be changed every two to three hours or immediately after a spill.[3] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][3] | A face shield can offer additional protection against splashes and aerosols.[3] |
| Respiratory Protection | An N95 respirator or higher level of respiratory protection.[3] | A respirator is particularly important when handling the powder form of the compound outside of a containment device or when there is a risk of aerosolization.[3] Surgical masks do not provide adequate respiratory protection from chemical exposure.[3] |
| Head and Foot Protection | Disposable head and hair covers.[1] Disposable shoe covers.[1] | Ensure all hair (including facial hair) is covered. Shoe covers should be worn in the designated hazardous drug handling area. |
Operational and Disposal Plans
Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and has been inspected for integrity. The designated handling area within the fume hood should be prepared with all necessary equipment and materials.
-
Donning PPE: Don PPE in the following order: shoe covers, hair cover, gown, mask/respirator, and then gloves (two pairs).
-
Handling: Conduct all weighing, reconstitution, and aliquoting of this compound within the fume hood. Use disposable equipment whenever possible to minimize cross-contamination.
-
Doffing PPE: Remove PPE in a manner that minimizes contamination of skin and clothing. The general sequence is: outer gloves, gown, inner gloves, face shield/goggles, mask/respirator, hair cover, and shoe covers.
-
Disposal: All disposable PPE and materials that have come into contact with this compound should be considered "trace" hazardous waste.[2] These materials should be placed in a designated, sealed hazardous waste container for proper disposal according to institutional and local regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
